Product packaging for 2-Heptanol(Cat. No.:CAS No. 52390-72-4)

2-Heptanol

Cat. No.: B7766584
CAS No.: 52390-72-4
M. Wt: 116.20 g/mol
InChI Key: CETWDUZRCINIHU-UHFFFAOYSA-N
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Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing.
Heptan-2-ol is a secondary alcohol that is heptane substituted by a hydroxy group at position 2. It has a role as a bacterial metabolite and a plant metabolite. It is a heptanol and a secondary alcohol.
This compound has been reported in Camellia sinensis, Zea mays, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O<br>C7H16O<br>CH3(CH2)4CHOHCH3 B7766584 2-Heptanol CAS No. 52390-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptan-2-ol
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InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

CETWDUZRCINIHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(C)O
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Molecular Formula

C7H16O, Array
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DSSTOX Substance ID

DTXSID1047158
Record name 2-Heptanol
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Molecular Weight

116.20 g/mol
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Physical Description

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour
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Boiling Point

158-160 °C
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Flash Point

160 °F (NFPA, 2010), 71 °C c.c.
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Solubility

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water
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Density

Relative density (water = 1): 0.82, 0.817-0.819 (20°)
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Vapor Density

Relative vapor density (air = 1): 4
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Vapor Pressure

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133
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CAS No.

543-49-7, 52390-72-4
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Heptanol (C7H16O). The information is curated for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and key chemical reactions.

General and Physical Properties

This compound is a secondary alcohol characterized by a seven-carbon chain with a hydroxyl group on the second carbon.[1] It presents as a clear, colorless liquid with a mild, slightly herbaceous, and fruity odor.[2][3][4] It is less dense than water and will float.[2][3][5] While soluble in most organic solvents like ethanol and diethyl ether, its solubility in water is limited.[1][2][6]

Table 1: Physical and General Properties of this compound

PropertyValueSource(s)
IUPAC Name Heptan-2-ol[2]
Synonyms s-Heptyl alcohol, Amyl methyl carbinol, 2-Hydroxyheptane[2]
Molecular Formula C7H16O[2][4]
Molar Mass 116.20 g/mol [2][7]
CAS Number 543-49-7[3][4][7]
Appearance Clear, colorless liquid[2][5]
Odor Mild alcohol, fresh lemon-like, grass-herbaceous[2]
Boiling Point 158-162 °C[1][2][4][8]
Melting Point -30.15 °C to -30.2 °C[1][4]
Density 0.817 - 0.82 g/mL at 20-25 °C[1][2][4][8]
Solubility in Water 0.35 - 3.3 g/L[1][2]
Vapor Pressure 1.23 - 1.6 hPa at 20-25 °C[2][4]
Refractive Index (n20/D) 1.420 - 1.422[2][8]
Flash Point 59 - 71 °C (closed cup)[8][9]

Chemical Properties and Reactivity

This compound exhibits typical reactions of a secondary alcohol, including oxidation, dehydration, and esterification.[5] It is a flammable liquid and is incompatible with strong oxidizing agents and strong acids.[3][4]

The oxidation of this compound, a secondary alcohol, yields a ketone.[10] Common oxidizing agents like chromic acid (H2CrO4), potassium permanganate (KMnO4), or sodium dichromate (Na2Cr2O7) can be used to convert this compound into 2-heptanone.[10] Milder reagents such as pyridinium chlorochromate (PCC) also achieve this transformation.[10] Studies have also shown that baker's yeast (Saccharomyces cerevisiae) can be used as a biocatalyst for the oxidation of this compound to 2-heptanone with a molar yield close to 100%.[11]

G node_2_Heptanol This compound node_2_Heptanone 2-Heptanone node_2_Heptanol->node_2_Heptanone Oxidation node_Oxidizing_Agent Oxidizing Agent (e.g., CrO3, PCC, Baker's Yeast) node_Oxidizing_Agent->node_2_Heptanone G node_2_Heptanol This compound node_Products Products node_2_Heptanol->node_Products Dehydration node_Acid_Catalyst Strong Acid (e.g., H2SO4) + Heat node_Acid_Catalyst->node_Products node_2_Heptene 2-Heptene (Major) node_Products->node_2_Heptene Zaitsev's Rule node_1_Heptene 1-Heptene (Minor) node_Products->node_1_Heptene node_Water H2O node_Products->node_Water G node_Sample This compound Sample node_GC Gas Chromatography (GC-FID) node_Sample->node_GC node_HPLC High-Performance Liquid Chromatography (HPLC-UV) node_Sample->node_HPLC node_NMR NMR Spectroscopy (1H, 13C) node_Sample->node_NMR node_Data_Analysis Data Analysis node_GC->node_Data_Analysis node_HPLC->node_Data_Analysis node_NMR->node_Data_Analysis node_Identification Identification node_Data_Analysis->node_Identification node_Quantification Quantification node_Data_Analysis->node_Quantification

References

An In-depth Technical Guide to the Properties and Applications of (R)-2-Heptanol and (S)-2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, chiral resolution, and applications of the enantiomers of 2-heptanol: (R)-2-Heptanol and (S)-2-Heptanol. Particular focus is placed on their roles as versatile chiral building blocks in the pharmaceutical and fragrance industries.

Physicochemical Properties

(R)-2-Heptanol and (S)-2-Heptanol are chiral secondary alcohols. As enantiomers, they share the same physical properties except for their interaction with plane-polarized light. The properties of the individual enantiomers and the racemic mixture are summarized below.

Property(R)-(-)-2-Heptanol(S)-(+)-2-HeptanolRacemic this compound
CAS Number 6033-24-5[1]6033-23-4543-49-7[2]
Molecular Formula C₇H₁₆O[1]C₇H₁₆OC₇H₁₆O[2]
Molar Mass 116.20 g/mol [1]116.20 g/mol 116.204 g/mol [3]
Appearance Colorless to light yellow liquid[1]Colorless liquidClear colorless liquid[2]
Melting Point -30.45°C (estimate)Not specified-30.15°C to -30.2°C[2][3]
Boiling Point 74-75°C at 23 mmHg[1]Not specified159-162°C at 760 mmHg[2][3]
Density 0.818 g/mL at 25°C[1]Not specified0.817 g/mL[3]
Refractive Index (n²⁰/D) 1.419[1]Not specified1.414 - 1.424[2]
Specific Rotation (α) -9.5° (neat)[1]Not specifiedNot applicable
Flash Point 148°F[1]Not specified140-160°F[2]
Solubility Soluble in organic solvents; slightly soluble in water[4]Soluble in organic solvents; slightly soluble in waterSoluble in ethanol, diethyl ether; 3.3 g/L in water[3]

Synthesis and Chiral Resolution

The synthesis of this compound typically results in a racemic mixture, which then requires chiral resolution to separate the individual enantiomers.

Synthesis of Racemic this compound

A common method for the preparation of this compound is the reduction of 2-heptanone (methyl n-amyl ketone).[5]

Materials:

  • 2-heptanone (methyl n-amyl ketone)

  • 95% Ethyl alcohol

  • Water

  • Sodium metal

  • Dilute hydrochloric acid (1:1)

  • Anhydrous potassium carbonate or anhydrous calcium sulfate

Procedure:

  • In a 2000 mL three-necked flask equipped with a reflux condenser and a thermometer, dissolve 114 g of 2-heptanone in a mixture of 300 mL of 95% ethyl alcohol and 100 mL of water.[6]

  • Gradually add 65 g of clean sodium metal (preferably as wire) to the solution at a rate that keeps the reaction under control. The reaction flask should be cooled in an ice bath to maintain the temperature below 30°C.[6]

  • Once all the sodium has reacted, add 1 liter of water and cool the mixture to approximately 15°C.[6]

  • Separate the upper oily layer and wash it with 25 mL of dilute hydrochloric acid (1:1), followed by 25 mL of water.[6]

  • Dry the crude this compound over anhydrous potassium carbonate or anhydrous calcium sulfate.[6]

  • Purify the product by fractional distillation, collecting the fraction that boils at 156-158°C.[6]

Synthesis_Workflow reagents 2-Heptanone 95% Ethanol Water reaction Reduction Reaction (<30°C) reagents->reaction sodium Sodium Metal sodium->reaction workup Aqueous Workup (Water, HCl wash) reaction->workup drying Drying (Anhydrous K₂CO₃) workup->drying distillation Fractional Distillation drying->distillation product Racemic this compound distillation->product

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of (R)- and (S)-2-Heptanol

Enzymatic kinetic resolution is an effective method for separating the enantiomers of this compound. This technique utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

This protocol is based on the principle of enantioselective transesterification catalyzed by lipases, such as that from Pseudomonas fluorescens or Candida antarctica (Novozym 435), which are known to catalyze the acylation of secondary alcohols.[7]

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 or Lipase PS from Pseudomonas cepacia)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., n-heptane or diisopropyl ether)

  • Buffer solution for enzyme washing (if necessary)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic this compound in an anhydrous organic solvent (e.g., n-heptane), add the acylating agent (vinyl acetate, typically in excess).

  • Add the immobilized lipase to the mixture. The enzyme-to-substrate ratio can be optimized, but a starting point is a 1:1 to 2:1 mass ratio of enzyme to substrate for challenging resolutions.[8]

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester. This is because lipases typically acylate the (R)-enantiomer faster, leaving the (S)-enantiomer as the unreacted alcohol.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the resulting ester (e.g., (R)-2-heptyl acetate) from the unreacted alcohol (e.g., (S)-2-heptanol) using column chromatography on silica gel.

  • To obtain (R)-2-heptanol, the separated (R)-2-heptyl acetate can be hydrolyzed using a base (e.g., NaOH) or another lipase under hydrolysis conditions.

Resolution_Workflow racemate Racemic this compound ((R)- and (S)-) reaction Enzymatic Acylation racemate->reaction lipase Immobilized Lipase + Vinyl Acetate lipase->reaction mixture Mixture: (S)-2-Heptanol (R)-2-Heptyl Acetate reaction->mixture separation Chromatographic Separation mixture->separation s_product (S)-2-Heptanol separation->s_product r_ester (R)-2-Heptyl Acetate separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_product (R)-2-Heptanol hydrolysis->r_product

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Analytical Methods: Chiral Gas Chromatography

Chiral gas chromatography (GC) is a powerful technique for determining the enantiomeric composition of this compound. Derivatization of the alcohol to its acetate ester can improve separation.

This protocol is adapted from a method for the chiral analysis of secondary alcohols.[6]

Instrumentation and Column:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: CP Chirasil-DEX CB (modified β-cyclodextrin bonded to dimethylpolysiloxane), 25 m x 0.25 mm ID, 0.25 µm film thickness.[6]

GC Conditions:

  • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[6]

  • Injector Temperature: 230°C.[6]

  • Detector Temperature: 250°C.[6]

  • Oven Temperature Program: An example program for a similar compound starts at 40°C, holds for 1 min, then ramps to 120°C at 2°C/min, and finally to 210°C at 3°C/min, holding for 1 min.[9] An optimized program for this compound derivatives should be developed.

Sample Preparation (Derivatization to Acetate):

  • React this compound with an acetylating agent (e.g., acetic anhydride with a catalytic amount of iodine or DMAP) to form 2-heptyl acetate.

  • Dissolve the resulting ester in a suitable solvent (e.g., hexane) before injection.

Analysis:

  • Inject the prepared sample into the GC.

  • The two enantiomers of 2-heptyl acetate will elute at different retention times, allowing for their quantification and the determination of the enantiomeric excess.

Applications in Drug Development and Other Industries

The chirality of this compound makes its enantiomers valuable intermediates in stereoselective synthesis.[2]

Pharmaceutical Intermediates

Enantiomerically pure compounds are crucial in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • (R)-(-)-2-Heptanol is used in the preparation of triazole carbamate pyridyl sulfonamides, which act as antagonists for the lysophosphatidic acid (LPA) receptors.[1] Specifically, it has been used in the synthesis of dual LPA1/LPA3 receptor antagonists.[10][11] LPA receptors are involved in various physiological and pathological processes, making their antagonists potential therapeutic agents for a range of diseases.

Fragrance and Flavor Industry

This compound is used in the formulation of perfumes and as a flavoring agent.[2][12] The different enantiomers can have distinct odors, a common trait for chiral fragrance compounds.

Solvents and Other Industrial Uses

As a secondary alcohol, this compound is an effective solvent for a variety of organic compounds, finding use in coatings, inks, and cleaning agents.[2]

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its antifungal properties. While these studies may not have differentiated between the enantiomers, they provide a basis for future enantioselective research.

Antifungal Activity against Botrytis cinerea

This compound has been shown to inhibit the growth of Botrytis cinerea, the fungus responsible for gray mold disease in many crops.[13]

Signaling Pathways and Mechanisms of Action: The antifungal mechanism of this compound against B. cinerea involves several cellular processes:

  • Disruption of Membrane Integrity: this compound treatment leads to increased membrane permeability, causing leakage of cytoplasmic contents and inducing membrane lipid peroxidation.[14]

  • Inhibition of Membrane Transport: The compound affects genes related to transporter activity, hindering the uptake of essential nutrients.[14]

  • Acceleration of Amino Acid Metabolism: Transcriptome analysis indicates that this compound accelerates intracellular amino acid metabolism, which may lead to a depletion of resources and contribute to cell death.[13]

These findings suggest that this compound acts on multiple cellular targets, making it a promising candidate for a natural antifungal agent.[13] Further research is needed to determine if the (R) and (S) enantiomers exhibit different potencies or mechanisms of action.

Biological_Activity cluster_effects Cellular Effects heptanol This compound membrane Fungal Cell Membrane heptanol->membrane disrupts transport Membrane Transport System heptanol->transport inhibits amino_acid Amino Acid Metabolism heptanol->amino_acid accelerates permeability Increased Permeability & Lipid Peroxidation membrane->permeability inhibition Inhibition of Nutrient Uptake transport->inhibition acceleration Accelerated Metabolism & Nutrient Depletion amino_acid->acceleration cell_death Fungal Cell Death permeability->cell_death inhibition->cell_death acceleration->cell_death

Caption: Postulated mechanism of antifungal action of this compound.

References

Synthesis of 2-Heptanol from Methyl n-Amyl Ketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-heptanol via the reduction of methyl n-amyl ketone (2-heptanone). This conversion is a fundamental transformation in organic chemistry, yielding a secondary alcohol with applications as a solvent and intermediate in various chemical syntheses. This document details established experimental protocols, compares different synthetic strategies, and provides the necessary data for the successful execution and characterization of this reaction.

Overview of Synthetic Pathways

The primary route for the synthesis of this compound from methyl n-amyl ketone is through the reduction of the carbonyl group. Several reducing agents can accomplish this transformation, each with its own advantages and considerations regarding reactivity, selectivity, safety, and cost. The most common and well-documented methods include the use of sodium metal in a proton source (Bouveault-Blanc reduction) and hydride-based reducing agents like sodium borohydride. Catalytic hydrogenation presents another viable, though less commonly detailed in literature for this specific conversion, industrial-scale alternative.

Below is a comparative summary of the most prevalent reduction methods:

Method Reducing Agent Solvent System Typical Reaction Conditions Yield Key Advantages Key Disadvantages
Bouveault-Blanc ReductionSodium MetalEthanol/WaterCooled (ice bath), then reflux62-65%[1]Cost-effective for large scaleVigorous reaction, requires careful handling of sodium metal, potential for side reactions if not cooled properly[1]
Sodium Borohydride ReductionSodium Borohydride (NaBH₄)Methanol or EthanolRoom temperature or cooled (ice bath)Generally highMild and selective for aldehydes and ketones[2], safer and easier to handle than sodium metal, simple workupHigher cost than sodium metal
Catalytic HydrogenationHydrogen Gas (H₂) with a metal catalyst (e.g., Ni, Pd)Various (e.g., Ethanol)Elevated pressure and temperaturePotentially very high"Green" chemistry, high atom economy, suitable for industrial scaleRequires specialized high-pressure equipment, catalyst cost and potential for poisoning

Reaction Mechanisms and Pathways

The reduction of a ketone to a secondary alcohol involves the addition of a hydride equivalent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Bouveault-Blanc Reduction Mechanism

The reduction of a ketone with sodium metal in a protic solvent like ethanol is a dissolving metal reduction. The mechanism involves single electron transfers from the sodium atoms to the carbonyl group, followed by protonation from the solvent.

bouveault_blanc_mechanism ketone Methyl n-Amyl Ketone radical_anion Ketyl Radical Anion ketone->radical_anion + e⁻ (from Na) na Na• alkoxide_radical Alkoxide Radical radical_anion->alkoxide_radical + H⁺ (from Ethanol) alkoxide Alkoxide alkoxide_radical->alkoxide + e⁻ (from Na) alcohol This compound alkoxide->alcohol + H⁺ (from Ethanol) etoh Ethanol

Caption: Mechanism of the Bouveault-Blanc Reduction.

Sodium Borohydride Reduction Mechanism

Sodium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon. Each molecule of sodium borohydride can, in principle, reduce four molecules of the ketone.[3]

nabh4_mechanism ketone Methyl n-Amyl Ketone alkoxyborate Alkoxyborate Intermediate ketone->alkoxyborate + BH₄⁻ nabh4 BH₄⁻ alkoxide Alkoxide alkoxyborate->alkoxide Workup (H₂O or acid) alcohol This compound alkoxide->alcohol Protonation solvent Solvent (e.g., Methanol)

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from methyl n-amyl ketone.

Protocol 1: Reduction with Sodium Metal (Bouveault-Blanc Reduction)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Methyl n-amyl ketone (2-heptanone): 228 g (2 moles)

  • 95% Ethanol: 600 mL

  • Water: 200 mL

  • Sodium metal (wire form is preferable): 130 g (5.6 gram atoms)

  • 1:1 Hydrochloric acid: 50 mL

  • Anhydrous sodium sulfate: 20 g

Equipment:

  • 3-L round-bottomed flask

  • Efficient Liebig condenser

  • Mechanical stirrer (optional but recommended)

  • Separatory funnel

  • Distillation apparatus with a fractionating column

  • Ice bath

Procedure:

  • In a 3-L round-bottomed flask, dissolve 228 g of methyl n-amyl ketone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

  • Fit the flask with an efficient Liebig condenser.

  • Gradually add 130 g of sodium metal in the form of wire through the condenser. The flask should be cooled with an ice bath or running water to keep the temperature below 30°C and prevent the reaction from becoming too vigorous.[1] The use of a mechanical stirrer can help control the reaction and prevent frothing.[1]

  • Once all the sodium has dissolved, add 2 L of water to the reaction mixture and cool it to 15°C.

  • An oily layer of this compound will separate. Transfer the mixture to a large separatory funnel and separate the upper oily layer.

  • Wash the organic layer with 50 mL of 1:1 hydrochloric acid, followed by a wash with 50 mL of water.

  • Dry the crude this compound over 20 g of anhydrous sodium sulfate.

  • Purify the product by fractional distillation. Collect the fraction that boils at 155–157.5°C. The expected yield is 145–150 g (62–65%).[1]

protocol_1_workflow start Dissolve Methyl n-Amyl Ketone in Ethanol/Water add_na Gradually Add Sodium Metal with Cooling start->add_na dissolution Allow Sodium to Completely Dissolve add_na->dissolution quench Add Water and Cool dissolution->quench separate Separate the Oily Layer quench->separate wash_hcl Wash with Dilute HCl separate->wash_hcl wash_water Wash with Water wash_hcl->wash_water dry Dry with Anhydrous Sodium Sulfate wash_water->dry distill Fractional Distillation dry->distill product Collect this compound (155-157.5°C) distill->product

Caption: Experimental Workflow for Bouveault-Blanc Reduction.

Protocol 2: Reduction with Sodium Borohydride

This is a general procedure for the reduction of ketones using sodium borohydride.[4][5]

Materials:

  • Methyl n-amyl ketone (2-heptanone)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Diethyl ether or Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Erlenmeyer flask or round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator (optional)

Procedure:

  • Dissolve the methyl n-amyl ketone in methanol or ethanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • In small portions, carefully add sodium borohydride to the stirred solution. The reaction is exothermic, so the addition should be slow to maintain a low temperature.

  • After the addition is complete, allow the mixture to stir in the ice bath for a designated period (e.g., 30-60 minutes) or until the reaction is complete (monitored by TLC).

  • Slowly add water to quench the reaction and dissolve the borate salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (perform 2-3 extractions).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by distillation.

protocol_2_workflow start Dissolve Methyl n-Amyl Ketone in Alcohol and Cool add_nabh4 Add Sodium Borohydride in Portions start->add_nabh4 stir Stir in Ice Bath add_nabh4->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous Sulfate wash->dry evaporate Remove Solvent dry->evaporate product Obtain Crude this compound evaporate->product

Caption: Experimental Workflow for Sodium Borohydride Reduction.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties
PropertyValue
AppearanceClear, colorless liquid
Boiling Point155-158°C
Molar Mass116.20 g/mol [6]
CAS Number543-49-7[6]
Spectroscopic Data
Technique Key Features
¹H NMR (CDCl₃, 90 MHz)δ (ppm): 3.75 (m, 1H, -CHOH-), 1.74-1.13 (m, 10H, alkyl chain), 0.89 (t, 3H, -CH₃)[7]
¹³C NMR (CDCl₃, 25.16 MHz)δ (ppm): 68.00 (-CHOH-), 39.42, 32.01, 25.59, 23.42, 22.74 (alkyl carbons), 14.07 (-CH₃)[7]
IR Spectroscopy Broad peak at ~3300-3400 cm⁻¹ (O-H stretch), peaks at ~2850-2960 cm⁻¹ (C-H stretch), peak at ~1100 cm⁻¹ (C-O stretch)

Safety Considerations

Sodium Metal:

  • Reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[8][9]

  • Highly corrosive to skin and eyes.[8][9]

  • Must be handled under an inert atmosphere or a hydrocarbon solvent (like kerosene or mineral oil).

  • Use a Class D fire extinguisher for sodium fires; DO NOT use water, carbon dioxide, or halogenated extinguishers.[10]

  • Personal protective equipment (PPE), including safety goggles, a face shield, a fire-retardant lab coat, and appropriate gloves, is mandatory.[8][11]

Sodium Borohydride:

  • While less hazardous than sodium metal, it is still a water-reactive chemical that releases flammable hydrogen gas upon contact with water or acids.[12][13]

  • Toxic if swallowed or in contact with skin.[12]

  • Causes skin and eye irritation.

  • Handle in a well-ventilated area, and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Spills should be covered with a dry, inert material like sand or soda ash.[15]

This guide provides a comprehensive framework for the synthesis of this compound from methyl n-amyl ketone. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

References

Preparation of 2-Heptanol via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Grignard reaction is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The synthesis of 2-heptanol, a secondary alcohol, serves as a classic example of this reaction's utility. Typically, this is achieved through the reaction of a pentylmagnesium halide with acetaldehyde or, alternatively, methylmagnesium halide with hexanal.[1][2][3] This guide provides an in-depth overview of the synthesis of this compound, focusing on the reaction between pentylmagnesium bromide and acetaldehyde, complete with detailed experimental protocols, quantitative data, and process visualizations.

Reaction Scheme and Mechanism

The overall reaction involves two primary stages: the formation of the Grignard reagent (pentylmagnesium bromide) and its subsequent reaction with acetaldehyde, followed by an acidic workup to yield the final product, this compound.

Overall Reaction: CH₃(CH₂)₄Br + Mg → CH₃(CH₂)₄MgBr CH₃(CH₂)₄MgBr + CH₃CHO → CH₃(CH₂)₄CH(OMgBr)CH₃ CH₃(CH₂)₄CH(OMgBr)CH₃ + H₃O⁺ → CH₃(CH₂)₄CH(OH)CH₃ + Mg(OH)Br

The mechanism begins with the nucleophilic attack of the pentyl group from the Grignard reagent on the electrophilic carbonyl carbon of acetaldehyde. This forms a six-membered ring transition state, leading to a tetraalkoxymagnesium intermediate.[1] Subsequent hydrolysis in an acidic medium protonates the alkoxide to furnish the secondary alcohol, this compound.[4][5][6][7][8]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pentylMgBr Pentylmagnesium Bromide (CH₃(CH₂)₄MgBr) alkoxide Magnesium Alkoxide Intermediate (CH₃(CH₂)₄CH(OMgBr)CH₃) pentylMgBr->alkoxide Nucleophilic Attack acetaldehyde Acetaldehyde (CH₃CHO) acetaldehyde->alkoxide heptanol This compound (CH₃(CH₂)₄CH(OH)CH₃) alkoxide->heptanol Acidic Workup (H₃O⁺)

Caption: Reaction mechanism for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties of Key Compounds
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
1-BromopentaneC₅H₁₁Br151.04129-1301.218110-53-2
MagnesiumMg24.3110901.7387439-95-4
AcetaldehydeC₂H₄O44.0520.20.78475-07-0
Diethyl Ether(C₂H₅)₂O74.1234.60.71360-29-7
This compoundC₇H₁₆O116.20160-1610.817543-49-7
Typical Reaction Parameters
ParameterValueSource
Molar Ratio (1-Bromopentane:Mg)1:1.5General Grignard Procedure
Molar Ratio (Grignard:Acetaldehyde)1:1General Grignard Procedure
SolventAnhydrous Diethyl Ether[9][10]
Reaction Temperature (Grignard formation)Gentle reflux (~35°C)[9]
Reaction Temperature (Aldehyde addition)0-5°C (ice bath)General Grignard Procedure
Workup SolutionSaturated NH₄Cl or dilute H₂SO₄/HCl[9][11]
Typical Yield60-80%[11]
Spectroscopic Data for this compound
SpectroscopyKey Peaks / Shifts
¹H NMR (CDCl₃, 90 MHz)δ (ppm): 3.75-3.82 (m, 1H, CH-OH), 1.15-1.74 (m, 10H, CH₂ groups and OH), 0.82-0.95 (t, 3H, CH₃), 1.21 (d, 3H, CH₃-CH)[12]
¹³C NMR (CDCl₃, 25.16 MHz)δ (ppm): 68.00 (CH-OH), 39.42, 32.01, 25.59, 22.74 (CH₂ groups), 23.42 (CH₃-CH), 14.07 (CH₃)[12]
IR Spectrum ν (cm⁻¹): 3300-3400 (broad, O-H stretch), 2850-2960 (C-H stretch), 1110-1120 (C-O stretch)[13]
Mass Spectrometry (EI)m/z: 45 (base peak), 55, 83, 43, 44[12][14]

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound. Crucially, all glassware must be oven-dried, and anhydrous solvents must be used, as Grignard reagents are highly reactive towards water. [9][10]

Part 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen or argon to ensure anhydrous conditions.[15]

  • Reagent Charging: To the flask, add magnesium turnings (e.g., 3.6 g, 0.15 mol). A small crystal of iodine is often added to activate the magnesium surface.[15]

  • Initiation: In the dropping funnel, place a solution of 1-bromopentane (e.g., 15.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings.

  • Reaction: The reaction is initiated, often indicated by a slight turbidity, color change to gray/brown, and gentle bubbling.[11] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling in an ice bath to control the rate.[9]

  • Completion: After the addition is complete, the mixture is stirred and gently refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear gray and turbid.

Part 2: Reaction with Acetaldehyde and Workup
  • Cooling: The Grignard solution is cooled to 0-5°C in an ice bath.

  • Aldehyde Addition: A solution of acetaldehyde (e.g., 4.4 g, 0.10 mol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and maintain the temperature below 10°C. A white precipitate of the magnesium alkoxide will form.

  • Hydrolysis (Workup): Once the addition is complete, the reaction mixture is stirred for another 30 minutes at room temperature. The mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (approx. 50 mL) or slowly quenched with dilute hydrochloric acid.[11] This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with 30 mL portions of diethyl ether.

  • Washing: The combined organic layers are washed with a 5% sodium bicarbonate solution (50 mL) and then with a saturated sodium chloride (brine) solution (50 mL).

  • Drying: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the diethyl ether is removed using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation. The fraction boiling at approximately 160-161°C is collected.[16]

Mandatory Visualization

Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dry Apparatus & Reagents prep_grignard Prepare Pentylmagnesium Bromide in Ether start->prep_grignard cool Cool Grignard Reagent (0-5°C) prep_grignard->cool add_aldehyde Dropwise Addition of Acetaldehyde in Ether cool->add_aldehyde stir Stir at Room Temp add_aldehyde->stir quench Quench with Ice & Saturated NH₄Cl stir->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Grignard reaction remains a highly effective and versatile method for the synthesis of alcohols, including this compound. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocols outlined in this guide, researchers can reliably produce this compound for various applications in research and development. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

2-Heptanol: A Comprehensive Technical Guide on its Role as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptanol, a secondary alcohol with the chemical formula C₇H₁₆O, is a volatile organic compound (VOC) of significant interest across multiple scientific disciplines. Naturally occurring in a variety of plants and microorganisms, it plays crucial roles in chemical ecology as a semiochemical, particularly as an insect alarm pheromone. Furthermore, recent studies have highlighted its potent antimicrobial properties, positioning it as a promising candidate for applications in agriculture and food preservation. Its chiral nature also makes it a valuable intermediate in stereoselective chemical synthesis, with potential applications in the pharmaceutical industry. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid characterized by a mild, fruity, and floral odor. As a secondary alcohol, its hydroxyl group is located on the second carbon of a seven-carbon chain, a structure that imparts moderate polarity and specific chemical reactivity. The presence of a chiral center at this carbon means this compound exists as two distinct enantiomers: (R)- and (S)-2-Heptanol. It is slightly soluble in water but miscible with most organic solvents.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O
Molar Mass 116.204 g·mol⁻¹
CAS Number 543-49-7
Appearance Clear, colorless liquid
Density 0.817 g/mL at 25 °C
Boiling Point 159 - 162 °C
Melting Point -30.2 °C
Flash Point ~60 °C
Solubility in Water 3.3 g/L
Vapor Pressure 1.6 hPa at 25 °C

Biological Activity and Mechanisms of Action

This compound exhibits significant biological activity, functioning as both a semiochemical in insects and a potent antimicrobial agent against various fungal pathogens.

Role as an Insect Alarm Pheromone

(S)-2-Heptanol has been identified as the primary alarm pheromone of the stingless bee Melipona solani. It is produced in the mandibular glands and released when the bee perceives a threat, triggering a defensive response in other members of the colony. Interestingly, while only the (S)-enantiomer is naturally produced, studies have shown that M. solani responds similarly to the (R)-isomer and a racemic mixture, as demonstrated by electroantennographic (EAG) studies. The behavioral response in M. solani is primarily flight. This compound and the related compound 2-heptanone are also components of the alarm pheromone cocktail in other insects, such as honeybees and certain ant species.

The detection of volatile compounds like this compound in insects is a complex process initiated by the binding of the odorant to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. While the specific receptor for this compound in Melipona solani has not yet been identified, the general pathway is well-understood. The binding of an odorant to its specific OR (a heteromeric complex of a variable odorant-binding protein, ORx, and a conserved co-receptor, Orco) can trigger ionotropic (direct ion channel opening) and/or metabotropic (G-protein coupled) signaling cascades, leading to the depolarization of the neuron and the propagation of an electrical signal to the antennal lobe of the brain.

A Technical Guide to the Toxicological Data and Safe Handling of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Heptanol (CAS No: 543-49-7), also known as amyl methyl carbinol or 1-methylhexanol, is a secondary alcohol characterized as a clear, colorless liquid with a mild, fresh, lemon-like odor.[1][2] It is sparingly soluble in water but soluble in most organic liquids.[1][3][4][5] Due to its properties, this compound finds application as a solvent for various resins, a flotation agent in ore processing, and as a fragrance and flavoring agent.[1][3][6][7] This guide provides an in-depth overview of the toxicological data and essential safety handling protocols for this compound, intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. Adherence to these safety guidelines is crucial to minimize risks associated with its handling and use.

Section 1: Toxicological Profile

The toxicological profile of this compound indicates that it is moderately toxic and poses hazards primarily related to skin and eye irritation, and potential respiratory effects upon inhalation. The available data on its chronic effects, such as carcinogenicity and reproductive toxicity, are limited.

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicity values for this compound from animal studies.

Toxicity Endpoint Test Species Route Value Reference(s)
Acute Oral Toxicity (LD50) RatOral2580 mg/kg[8][9]
Acute Dermal Toxicity (LD50) RabbitDermal1780 - 1800 mg/kg[9]
Acute Toxicity
  • Oral: The acute oral toxicity of this compound is considered low, with a reported LD50 value of 2580 mg/kg in rats.[8][9]

  • Dermal: The compound is classified as harmful in contact with skin.[1][3][10] The dermal LD50 in rabbits is approximately 1800 mg/kg.[9]

Skin and Eye Irritation
  • Skin Irritation: this compound is classified as a skin irritant.[1][3][10] Prolonged or repeated contact can defat the skin, leading to dryness or cracking.[2][3]

  • Eye Irritation: The substance causes serious eye irritation, characterized by redness and pain.[1][2][3][10]

Sensitization

There is no conclusive data to suggest that this compound is a skin sensitizer.[3][11] Generally, aliphatic alcohols are considered to have a very low potential for causing skin sensitization in humans.[13]

Mutagenicity and Carcinogenicity
  • Mutagenicity: There is no available data regarding the mutagenic potential of this compound.[3][8][11]

  • Carcinogenicity: this compound is not listed as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[8][11]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental effects of this compound are not available.[3][11]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: The primary target organ for single exposure is the respiratory system, with effects including irritation.[2][11]

  • Repeated Exposure: Repeated dermal exposure can lead to skin defatting and dermatitis.[2][3]

Section 2: Experimental Methodologies

Detailed experimental protocols for the toxicological studies of this compound are not extensively published in publicly available literature. The data is primarily derived from standardized safety assessments. The methodologies for determining endpoints like LD50 typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

A generalized workflow for an acute oral toxicity study is outlined below.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Selection (e.g., Wistar Rats) B Acclimatization (Standard housing conditions) A->B C Dose Formulation (this compound in vehicle) B->C D Dosing (Oral gavage, multiple dose groups) C->D E Observation Period (14 days) (Monitor for clinical signs of toxicity and mortality) D->E F Necropsy (Gross pathological examination) E->F G Data Analysis (Statistical calculation of LD50) F->G H Final Report G->H

Caption: Generalized workflow for an acute oral toxicity (LD50) study.

Section 3: Safety Handling and Exposure Control

Proper handling of this compound is essential to ensure personnel safety. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and safe work practices.

Exposure Control and Personal Protection Summary
Control Parameter Recommendation Reference(s)
Engineering Controls Use in a well-ventilated area with local exhaust. Eyewash stations and safety showers must be available.[3][9][14]
Eye/Face Protection Wear chemical safety goggles or glasses.[2][3][8][9][10]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and protective clothing.[2][3][8][9][10][15]
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) if ventilation is inadequate or high concentrations are present.[2][3][10]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[2][9]
Handling and Storage
  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][9][10][16] All equipment used for handling must be grounded to prevent static discharge.[4][8][16] Avoid contact with skin and eyes and inhalation of vapors.[3][9][16]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[8][9][10][15] Keep separated from incompatible materials such as strong oxidants, acids, and acid chlorides.[2][3][10]

G A Risk Assessment (Review SDS and procedures) B Implement Engineering Controls (Fume hood, ventilation) A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Chemical Handling (Ground equipment, avoid splashes, keep containers closed) C->D E Storage (Cool, dry, ventilated area, away from oxidants) D->E F Waste Disposal (Follow local regulations for hazardous waste) D->F

Caption: A workflow for the safe handling and storage of this compound.

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air and allow them to rest.[2][3][8]

  • Skin Contact: Immediately remove all contaminated clothing.[8][16] Wash the affected skin area thoroughly with plenty of soap and water.[2][3][8][10][16]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3][8][16] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3][16] Seek immediate medical attention.[2][3][16]

  • Ingestion: Rinse the mouth with water.[2][3] Do NOT induce vomiting.[2][3][8] Give one or two glasses of water to drink.[2][3]

Spill Management

In case of a spill, eliminate all ignition sources.[4] Wear appropriate PPE, including respiratory protection.[2][3] Absorb the spill with a non-combustible, inert material such as sand or earth, and collect it into a suitable container for disposal using non-sparking tools.[3][4][8][9] Ensure the area is well-ventilated.[9]

Fire-Fighting Measures

This compound is a combustible liquid with a flash point of approximately 64-71°C.[2][3][8]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][4][10] Water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[4][9]

  • Hazards: Vapors are heavier than air and may form explosive mixtures with air, especially above the flash point.[2]

G cluster_exposure Personnel Exposure cluster_spill Environmental Release Start Emergency Event Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Spill Spill or Leak Fire Fire Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin->Action_Skin Action_Eye Rinse with Water (15 min) Seek Medical Attention Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest Action_Spill Isolate & Ventilate Area Absorb with Inert Material Use Non-Sparking Tools Spill->Action_Spill Action_Fire Use Alcohol-Resistant Foam, Dry Chemical, or CO2 Cool Containers Fire->Action_Fire

Caption: Logic diagram for first aid and emergency response to this compound incidents.

This compound presents moderate health hazards, primarily as a skin, eye, and respiratory irritant. While data on its long-term toxicity is scarce, the acute toxicity data underscores the importance of minimizing direct contact and inhalation. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers and scientists can effectively manage the risks associated with the use of this compound in a laboratory or industrial setting.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Heptanol as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2-heptanol as a chiral resolving agent. The primary application highlighted is the enzymatic kinetic resolution of racemic this compound itself, a widely used method for obtaining enantiomerically pure secondary alcohols. Additionally, a protocol is provided for the use of enantiomerically pure this compound in the resolution of racemic carboxylic acids through the formation and separation of diastereomeric esters.

Application Note 1: Enzymatic Kinetic Resolution of Racemic this compound

Introduction:

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In this method, a chiral catalyst, often an enzyme, selectively reacts with one enantiomer at a faster rate than the other. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for the enantioselective acylation of secondary alcohols like this compound. This process yields one enantiomer in its acylated form (ester) and the other enantiomer as the unreacted alcohol, allowing for their separation.

Principle:

The enzymatic kinetic resolution of racemic this compound involves the selective acylation of one of its enantiomers using an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its faster conversion to the corresponding ester. By stopping the reaction at approximately 50% conversion, a mixture of the acylated enantiomer and the unreacted alcohol enantiomer is obtained. These can then be separated by standard chromatographic techniques.

Quantitative Data Summary:

The following table summarizes the results of the enzymatic kinetic resolution of racemic this compound using Candida antarctica Lipase B.

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess of (S)-2-heptanol (ee%)Enantiomeric Excess of (R)-2-heptyl acetate (ee%)
Candida antarctica Lipase B (immobilized)Vinyl AcetateHeptane454~50>99>99
Candida antarctica Lipase B (immobilized)Succinic AnhydrideHeptane45244499.3Not Reported

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-2-Heptanol

Materials:

  • Racemic (±)-2-heptanol

  • Immobilized Candida antarctica Lipase B (Novozym 435 is a common commercial form)

  • Vinyl acetate (acyl donor)

  • Heptane (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (solvents for chromatography)

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 eq).

  • Add heptane as the solvent. A typical concentration is in the range of 0.1-0.5 M.

  • Add immobilized Candida antarctica Lipase B. The amount of enzyme can vary, but a common starting point is 10-50 mg of enzyme per mmol of substrate.

  • Add vinyl acetate (1.5-2.0 eq) to the reaction mixture.

  • Reaction Execution: Stir the mixture at a constant temperature (e.g., 45°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate and concentrate it under reduced pressure.

  • Purification: Separate the unreacted (S)-2-heptanol from the (R)-2-heptyl acetate product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram:

G Workflow for Enzymatic Kinetic Resolution of this compound cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemic_alcohol Racemic this compound reaction_vessel Reaction at 45°C racemic_alcohol->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme Immobilized Lipase (CALB) enzyme->reaction_vessel solvent Heptane solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration drying Dry with Na2SO4 filtration->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography s_alcohol (S)-2-Heptanol (>99% ee) chromatography->s_alcohol Eluted First r_acetate (R)-2-Heptyl Acetate (>99% ee) chromatography->r_acetate Eluted Second

Workflow for Enzymatic Kinetic Resolution

Application Note 2: Resolution of Racemic Carboxylic Acids using (S)-2-Heptanol

Introduction:

Enantiomerically pure alcohols, such as (S)-2-heptanol obtained from kinetic resolution, can serve as valuable chiral resolving agents for other classes of racemic compounds, particularly carboxylic acids. The principle involves the formation of diastereomeric esters by reacting the racemic acid with the chiral alcohol. These diastereomers possess different physical properties, such as boiling points and chromatographic retention times, which allows for their separation.

Principle:

A racemic carboxylic acid is converted into a mixture of diastereomeric esters by esterification with an enantiomerically pure alcohol, for instance, (S)-2-heptanol. The resulting diastereomers, (R-acid)-(S-alcohol) and (S-acid)-(S-alcohol), can then be separated using techniques like fractional distillation or, more commonly, column chromatography.[1] After separation, the individual diastereomeric esters are hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the chiral auxiliary, (S)-2-heptanol.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid via Diastereomeric Ester Formation

This protocol is a general guideline and may require optimization for specific carboxylic acids.

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen, naproxen, or a model acid)

  • Enantiomerically pure (S)-2-heptanol (>99% ee)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Lithium hydroxide (LiOH) or another base for hydrolysis

  • Tetrahydrofuran (THF) and water for hydrolysis

  • Standard laboratory glassware

Procedure:

Part 1: Formation of Diastereomeric Esters

  • Reaction Setup: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq), (S)-2-heptanol (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred solution of the acid, alcohol, and catalyst over 15-30 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Part 2: Separation of Diastereomers

  • Chromatography: Purify and separate the diastereomeric esters by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate). The separation can be monitored by thin-layer chromatography (TLC).

  • Collect the fractions containing each pure diastereomer. The separation of diastereomers of this compound esters by HPLC on silica gel has been reported.[1]

  • Characterize the separated diastereomers (e.g., by NMR spectroscopy) to confirm their purity.

Part 3: Hydrolysis of Separated Esters

  • Hydrolysis: In a round-bottom flask, dissolve one of the pure diastereomeric esters in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3-5 eq) and stir the mixture at room temperature until the ester is completely consumed (monitor by TLC).

  • Work-up: Quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

  • The aqueous layer can be further processed to recover the (S)-2-heptanol if desired.

  • Repeat the hydrolysis for the other diastereomer to obtain the other enantiomer of the carboxylic acid.

Workflow Diagram:

G Workflow for Resolution of a Racemic Acid using (S)-2-Heptanol cluster_esterification Esterification cluster_separation Separation cluster_hydrolysis Hydrolysis cluster_final_products Final Products racemic_acid Racemic Carboxylic Acid ester_formation Formation of Diastereomeric Esters racemic_acid->ester_formation chiral_alcohol (S)-2-Heptanol chiral_alcohol->ester_formation coupling DCC, DMAP in DCM coupling->ester_formation workup1 Work-up (Filtration, Washes) ester_formation->workup1 chromatography Silica Gel Chromatography workup1->chromatography diastereomer1 Diastereomer 1 ((R)-acid-(S)-alcohol) chromatography->diastereomer1 diastereomer2 Diastereomer 2 ((S)-acid-(S)-alcohol) chromatography->diastereomer2 hydrolysis1 Hydrolysis (LiOH, THF/H2O) diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis (LiOH, THF/H2O) diastereomer2->hydrolysis2 workup2 Acidic Work-up & Extraction hydrolysis1->workup2 workup3 Acidic Work-up & Extraction hydrolysis2->workup3 r_acid (R)-Carboxylic Acid workup2->r_acid recovered_alcohol1 Recovered (S)-2-Heptanol workup2->recovered_alcohol1 s_acid (S)-Carboxylic Acid workup3->s_acid recovered_alcohol2 Recovered (S)-2-Heptanol workup3->recovered_alcohol2

Resolution of a Racemic Acid Workflow

References

Enantioselective Synthesis Using 2-Heptanol as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient methods to control the stereochemical outcome of reactions is paramount for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are a powerful tool in this endeavor. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.

While a variety of chiral auxiliaries have been developed and are widely used, such as Evans oxazolidinones and Oppolzer's camphorsultam, the use of simple chiral alcohols like 2-heptanol as a chiral auxiliary is not extensively documented in the scientific literature for common asymmetric reactions like alkylations, aldol additions, or Diels-Alder reactions. This suggests that it may not provide a high degree of stereocontrol in these transformations compared to more established auxiliaries. The structural features of this compound, specifically the simple alkyl chain, may not create a sufficiently biased steric environment to direct the approach of incoming reagents with high diastereoselectivity.

Nevertheless, this document will provide a conceptual framework and hypothetical protocols for the application of this compound as a chiral auxiliary. These protocols are based on established principles of asymmetric synthesis and are intended to serve as a guide for researchers interested in exploring the potential of such simple chiral alcohols in stereoselective synthesis.

Principle of this compound as a Chiral Auxiliary

The underlying principle for using (R)- or (S)-2-heptanol as a chiral auxiliary would involve the following key steps:

  • Attachment of the Chiral Auxiliary: The chiral this compound is covalently attached to the prochiral substrate. For instance, a carboxylic acid substrate could be converted to a chiral ester with this compound.

  • Diastereoselective Reaction: The resulting molecule, now containing a chiral center from the this compound, is subjected to a reaction that creates a new stereocenter. The existing chirality of the this compound moiety is intended to influence the stereochemical outcome of this new center, leading to a diastereomeric excess of one product.

  • Cleavage of the Chiral Auxiliary: The this compound auxiliary is removed from the product to yield the desired enantiomerically enriched compound.

The following diagram illustrates the general workflow for employing a chiral auxiliary.

G cluster_workflow General Workflow of a Chiral Auxiliary Prochiral Prochiral Substrate Attachment Attachment Prochiral->Attachment ChiralAux Chiral Auxiliary ((R)- or (S)-2-Heptanol) ChiralAux->Attachment Intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) Attachment->Intermediate Diastereoselective Diastereoselective Reaction Intermediate->Diastereoselective Diastereomers Diastereomeric Products Diastereoselective->Diastereomers Cleavage Cleavage Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: General workflow for enantioselective synthesis using a chiral auxiliary.

Hypothetical Protocols

The following protocols are provided as illustrative examples of how one might attempt to use this compound as a chiral auxiliary in an asymmetric alkylation reaction. These are generalized procedures and would require significant optimization and characterization.

Protocol 1: Synthesis of a Chiral 2-Heptyl Ester

This protocol describes the esterification of a generic carboxylic acid with (R)-2-heptanol.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • (R)-2-heptanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and (R)-2-heptanol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-2-heptyl ester.

Protocol 2: Diastereoselective Alkylation of the Chiral 2-Heptyl Ester Enolate

This protocol outlines the alkylation of the chiral ester synthesized in Protocol 1. The success of this step in achieving high diastereoselectivity is speculative and would be the key challenge.

Materials:

  • (R)-2-heptyl ester (from Protocol 1)

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (R)-2-heptyl ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) to the solution and stir for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers and obtain the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the hydrolysis of the alkylated ester to yield the final carboxylic acid product and recover the chiral auxiliary.

Materials:

  • Alkylated (R)-2-heptyl ester (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Standard workup and purification reagents

Procedure:

  • Dissolve the alkylated (R)-2-heptyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

  • Extract the product with an organic solvent.

  • Separate the organic and aqueous layers. The organic layer contains the desired carboxylic acid and the recovered (R)-2-heptanol.

  • The carboxylic acid and the (R)-2-heptanol can be separated by further purification steps, such as column chromatography or distillation.

The following diagram illustrates the hypothetical reaction pathway described in the protocols.

G cluster_pathway Hypothetical Asymmetric Alkylation using (R)-2-Heptanol Auxiliary Start Propanoic Acid + (R)-2-Heptanol Esterification Esterification (DCC, DMAP) Start->Esterification Ester (R)-2-Heptyl Propanoate Esterification->Ester EnolateFormation Enolate Formation (LDA, -78 °C) Ester->EnolateFormation Enolate Lithium Enolate EnolateFormation->Enolate Alkylation Alkylation (Benzyl Bromide) Enolate->Alkylation Diastereomers Diastereomeric Mixture of Alkylated Esters Alkylation->Diastereomers Hydrolysis Hydrolysis (LiOH) Diastereomers->Hydrolysis FinalProduct Enantiomerically Enriched 2-Phenylpentanoic Acid Hydrolysis->FinalProduct RecoveredAux Recovered (R)-2-Heptanol Hydrolysis->RecoveredAux

Caption: Hypothetical reaction pathway for asymmetric alkylation.

Data Presentation

As there is a lack of published data on the use of this compound as a chiral auxiliary in these specific contexts, a table of quantitative data cannot be provided from existing literature. Were one to perform the hypothetical experiments described, the results would be tabulated as follows to allow for clear comparison.

Table 1: Hypothetical Results for the Diastereoselective Alkylation of (R)-2-Heptyl Propanoate

EntryElectrophile (E-X)BaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl BromideLDATHF-78To be determinedTo be determined
2Methyl IodideLDATHF-78To be determinedTo be determined
3Allyl BromideLHMDSTHF-78To be determinedTo be determined

Conclusion

While this compound is a readily available and relatively inexpensive chiral molecule, its application as a chiral auxiliary in enantioselective synthesis is not well-established in the chemical literature. The provided protocols are hypothetical and based on general principles of asymmetric synthesis. Researchers and drug development professionals should be aware that significant optimization would be required, and the levels of diastereoselectivity achieved may not be as high as those obtained with more sophisticated and sterically demanding chiral auxiliaries. The exploration of simple chiral molecules like this compound as auxiliaries remains an area of academic interest, but for practical and efficient large-scale synthesis, the use of proven and highly effective chiral auxiliaries is recommended.

Application of 2-Heptanol in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptanol is a secondary alcohol that is a versatile ingredient within the fragrance and flavor industry. Valued for its unique sensory profile, it contributes to the complexity and character of a wide array of commercial products. This document provides detailed application notes, experimental protocols for sensory and instrumental analysis, and quantitative data on the use of this compound.

Application Notes

This compound is utilized for its distinct aroma and flavor profile, which is described as having fresh, green, fruity, floral, and citrus notes. It is also characterized by a slightly herbaceous and woody scent. In the flavor sector, it is known for a fruity and somewhat green taste, with a slightly bitter undertone.[1]

In Fragrances:

This compound is employed in perfume compositions to impart fresh, herbaceous-green top notes.[1] Its mild, sweet, and floral odor makes it a valuable component in the formulation of perfumes and colognes, where it can add a fresh, floral character.[2] It is often used to create fruity or floral notes in various fragrance applications.[3]

In Flavors:

As a flavoring agent, this compound is used in a variety of food and beverage products.[2][3] It is particularly effective in enhancing fruity and green flavor profiles. Its application spans across baked goods, beverages, dairy products, and confectionery.

Quantitative Data

The following tables summarize the key quantitative data regarding the properties and applications of this compound.

Table 1: Physicochemical and Organoleptic Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₆O[2]
CAS Number 543-49-7[4]
Boiling Point 160-162 °C[5]
Density 0.817 g/mL at 25 °C[5]
Flash Point 148.00 °F (64.44 °C)[1]
Solubility in Water 0.35 g/100 mL[4]
Odor Description Fresh, herbaceous, fruity, green with a sweet-floral undertone[1]
Taste Description Fruity and somewhat green, but also bitter[1]
FEMA Number 3288
Table 2: Recommended Usage Levels of this compound in Fragrance and Flavor Applications
ApplicationAverage Maximum PPMSource
Fragrance Concentrate up to 50,000 (5.0%)[1]
Baked Goods 15.0[1]
Beverages (non-alcoholic) 0.5[1]
Chewing Gum 10.0[1]
Condiments / Relishes 80.0[1]
Frozen Dairy 0.5[1]
Fruit Ices 0.5[1]
Gelatins / Puddings 5.0[1]
Hard Candy 1.0[1]
Snack Foods 12.0[1]
Table 3: Natural Occurrence of this compound
SourceReference
Apple, Banana, Berries, Grapes, Strawberry Jam[5]
Coconut, Coconut Milk[5]
Cooked Potato, Clove Bud, Ginger[5]
Cheeses[5]
Fried Beef, Chicken Fat[5]
Cognac, Beer, Hop Oil, Brandy, Rum, Grape Wines[5]
Cocoa, Coffee, Tea[5]
Hazelnuts, Honey, Soybeans[5]
Arctic Bramble, Passion Fruit and Juices[5]
Essential oil of Curcuma angustifolia and Curcuma zedoaria rhizomes[6][7]
Hyacinth and Violet Leaves essential oils[8]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound are provided below.

Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, for instance, a product with and without the addition of this compound.

Materials:

  • Two versions of a product base (A: control, B: with this compound at a specified concentration).

  • Identical, odor-free sample cups, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • A panel of at least 20-30 trained sensory panelists.

  • A controlled sensory evaluation environment with neutral lighting and free from distracting odors.

Procedure:

  • Sample Preparation: Prepare samples A and B. For each panelist, present three samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Presentation: Present the three coded samples simultaneously to each panelist.

  • Evaluation: Instruct panelists to evaluate the samples from left to right. They should identify the "odd" or "different" sample.

  • Data Collection: Panelists record their choice of the odd sample on a scoresheet.

  • Palate Cleansing: Instruct panelists to cleanse their palates with water and/or unsalted crackers between sample sets if multiple tests are being conducted.

  • Data Analysis: Analyze the data to determine if the number of correct identifications is statistically significant. The probability of choosing the correct sample by chance is 1/3. Statistical tables for triangle tests are used to determine the minimum number of correct judgments required for significance at a given probability level (e.g., p < 0.05).

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start prep_samples Prepare Samples (A: Control, B: Test) start->prep_samples code_samples Code Samples (3-digit random numbers) prep_samples->code_samples randomize Randomize Presentation Order (e.g., AAB, ABA) code_samples->randomize present Present 3 Samples to Panelist randomize->present evaluate Panelist Evaluates and Identifies Odd Sample present->evaluate record Record Result evaluate->record analyze Statistical Analysis (Compare to chance) record->analyze conclusion Conclusion: Significant Difference? analyze->conclusion

Workflow for the Triangle Test.
Protocol 2: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the specific sensory attributes of a product containing this compound.

Materials:

  • Product samples with varying concentrations of this compound and a control.

  • A panel of 8-12 highly trained sensory panelists.

  • A list of sensory attribute descriptors (e.g., fruity, green, floral, bitter).

  • A line scale (e.g., 15 cm) for intensity rating, anchored with "low" and "high".

  • A controlled sensory evaluation environment.

Procedure:

  • Panelist Training: Train panelists to recognize and consistently rate the intensity of specific aroma and flavor attributes relevant to the product and this compound. This involves exposure to reference standards for each attribute.

  • Vocabulary Development: In a group session, panelists collaboratively develop a consensus vocabulary of descriptors for the samples.

  • Individual Evaluation: In individual booths, panelists evaluate each sample and rate the intensity of each descriptor on the line scale.

  • Data Collection: The position marked on the line scale is converted to a numerical value.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across samples. The results are often visualized using a "spider web" or "radar" plot.

QDA_Workflow cluster_setup Setup & Training cluster_testing Product Testing cluster_results Data Analysis & Visualization panel_selection Select & Train Panelists vocab_dev Develop Sensory Vocabulary panel_selection->vocab_dev sample_eval Individual Panelist Evaluation of Samples panel_selection->sample_eval vocab_dev->sample_eval intensity_rating Rate Attribute Intensities on Line Scale sample_eval->intensity_rating data_collection Collect & Tabulate Intensity Data intensity_rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Visualize Results (Spider Web Plot) stat_analysis->visualization

Workflow for Quantitative Descriptive Analysis.
Protocol 3: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

Objective: To identify the most potent odor-active compounds in a sample containing this compound.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate GC column for volatile compound separation.

  • Sample containing this compound.

  • Solvent for serial dilution (e.g., diethyl ether).

  • Trained human assessors for sniffing the GC effluent.

Procedure:

  • Sample Preparation: Extract the volatile fraction of the sample.

  • Serial Dilution: Prepare a series of dilutions of the extract (e.g., 1:2, 1:4, 1:8, etc.).

  • GC-O Analysis:

    • Inject the most concentrated extract into the GC-O system.

    • A human assessor sniffs the effluent at the olfactometry port and records the retention time and odor description of each detected aroma.

    • Repeat the analysis with progressively more dilute extracts until no odor is detected.

  • Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected.

  • Compound Identification: The compounds corresponding to the odor-active regions are identified using GC-Mass Spectrometry (GC-MS) analysis of the original extract.

AEDA_Workflow cluster_prep Sample Preparation cluster_gco GC-Olfactometry cluster_analysis Data Analysis & Identification extract Extract Volatiles dilute Perform Serial Dilutions extract->dilute inject Inject Dilutions into GC-O dilute->inject sniff Assessors Sniff Effluent inject->sniff record Record Retention Time & Odor sniff->record fd_factor Determine Flavor Dilution (FD) Factor record->fd_factor identify Identify Potent Odorants fd_factor->identify gcms GC-MS Analysis of Original Extract gcms->identify

Workflow for GC-O with Aroma Extract Dilution Analysis.

References

Application Notes and Protocols: (R)-2-Heptanol as a Chiral Resolving Agent in the Synthesis of a Vasopressin V₂ Receptor Agonist Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Heptanol, a chiral secondary alcohol, serves as a valuable resolving agent in the stereoselective synthesis of pharmaceutical intermediates. Its utility is demonstrated in the preparation of a key chiral intermediate for a potent vasopressin V₂ receptor agonist, 1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzdiazepine. This agonist plays a crucial role in maintaining plasma osmolality, and blood volume, and pressure, with potential therapeutic applications in treating diabetes insipidus and nocturnal enuresis. The chirality of 2-heptanol is instrumental in separating diastereomeric mixtures, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₆O
Molar Mass 116.20 g/mol
Appearance Clear, colorless liquid
Boiling Point 159 °C
Melting Point -30.2 °C
Flash Point 71 °C
Solubility in water 3.3 g/L
Chirality Exists as (R)- and (S)-enantiomers

(Data sourced from multiple references)

Application in Chiral Resolution

The primary application of (R)-2-Heptanol highlighted in this note is its use as a chiral resolving agent for a diastereoisomeric mixture of a benzdiazepine intermediate.

Experimental Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the resolution of the diastereomeric intermediate using (R)-2-Heptanol.

G cluster_synthesis Synthesis of Diastereomeric Mixture cluster_resolution Chiral Resolution cluster_final_product Synthesis of Final Product start Starting Materials reaction Chemical Synthesis start->reaction mixture Diastereomeric Mixture of Intermediate reaction->mixture add_heptanol Addition of (R)-2-Heptanol mixture->add_heptanol separation Separation of Diastereomers add_heptanol->separation isolate Isolation of Desired Diastereomer separation->isolate further_steps Further Synthetic Steps isolate->further_steps api Vasopressin V₂ Receptor Agonist (API) further_steps->api caption Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of a pharmaceutical intermediate.

Protocol for Chiral Resolution

The following protocol is based on the procedure described by Kondo et al. for the resolution of the diastereoisomeric mixture of the key intermediate for the synthesis of 1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzdiazepine.

Materials:

  • Diastereoisomeric mixture of the benzdiazepine intermediate

  • (R)-(-)-2-Heptanol

  • Appropriate solvent system (e.g., ethanol, isopropanol)

  • Standard laboratory glassware for crystallization

  • Filtration apparatus

  • Analytical instrumentation for determining diastereomeric purity (e.g., HPLC with a chiral column)

Procedure:

  • Dissolve the diastereoisomeric mixture of the benzdiazepine intermediate in a minimal amount of a suitable hot solvent.

  • Add (R)-(-)-2-Heptanol to the solution. The molar ratio of the resolving agent to the substrate should be optimized for maximum resolution efficiency.

  • Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be necessary to maximize the yield.

  • Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • The mother liquor, enriched in the other diastereomer, can be subjected to further processing to recover the remaining intermediate.

  • The resolved diastereomeric salt is then treated with a base to liberate the free amine of the desired enantiomer of the intermediate.

  • Analyze the diastereomeric purity of the resolved intermediate using an appropriate analytical method, such as chiral HPLC.

Quantitative Data:

While the specific quantitative data from the original study by Kondo et al. is not publicly available in the initial search results, the following table outlines the typical parameters that would be measured to assess the success of the resolution.

ParameterDescriptionTypical Target Value
Diastereomeric Excess (d.e.) The excess of one diastereomer over the other in the crystallized product.>98%
Yield of Resolved Diastereomer The amount of the desired diastereomer recovered after the resolution process.Varies depending on the specific process, but typically aims for >40% (theoretical maximum is 50% for a single crystallization).
Optical Purity The enantiomeric excess of the final intermediate after removal of the resolving agent.>99% e.e.

Signaling Pathway of Vasopressin V₂ Receptor

The target of the final drug product is the vasopressin V₂ receptor. Understanding its signaling pathway provides context for the importance of synthesizing the correct enantiomer of the drug.

G vasopressin Vasopressin (or Agonist) v2r Vasopressin V₂ Receptor (GPCR) vasopressin->v2r g_protein G Protein (Gs) v2r->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates aquaporin Aquaporin-2 Vesicles pka->aquaporin phosphorylates membrane Apical Membrane Insertion aquaporin->membrane water_reabsorption Increased Water Reabsorption membrane->water_reabsorption caption Vasopressin V₂ Receptor Signaling Pathway

Caption: Simplified signaling pathway of the vasopressin V₂ receptor.

Conclusion

(R)-2-Heptanol is a crucial chiral resolving agent in the synthesis of a key intermediate for a vasopressin V₂ receptor agonist. Its application allows for the efficient separation of diastereomers, ensuring the production of an enantiomerically pure drug candidate. The protocols and data presented here provide a framework for researchers and drug development professionals to understand and apply this important pharmaceutical intermediate in their synthetic endeavors.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Chiral Separation of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-Heptanol, a chiral secondary alcohol. The primary method involves the pre-column derivatization of this compound with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters, followed by separation on a standard silica gel column. A second, direct method utilizing a chiral stationary phase (CSP) is also presented. These protocols are designed to provide reliable and reproducible separation of (R)- and (S)-2-Heptanol, which is critical in various fields, including pharmaceutical development and flavor chemistry, where the biological activity and sensory properties of enantiomers can differ significantly.

Introduction

This compound is a chiral secondary alcohol with a stereocenter at the second carbon position, existing as (R)- and (S)-enantiomers.[1] The differential physiological and toxicological effects of enantiomers are of significant interest in the pharmaceutical and food industries. Consequently, the development of effective analytical methods for their separation and quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations.[2] This can be achieved directly, by using a chiral stationary phase (CSP) that selectively interacts with the enantiomers, or indirectly, by converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a conventional achiral column.[2][3]

This document provides detailed protocols for both an indirect and a direct HPLC method for the enantioseparation of this compound. The indirect method, which involves derivatization with MαNP acid, is particularly advantageous as it often results in excellent separation on a standard silica gel column.[4][5]

Experimental Protocols

Method 1: Indirect Chiral Separation via Derivatization

This method involves the esterification of racemic this compound with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters, which are then separated by normal-phase HPLC.

1. Derivatization of this compound with MαNP Acid

  • Reagents and Materials:

    • Racemic this compound

    • (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

    • Hexane, HPLC grade

    • Ethyl acetate, HPLC grade

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Silica gel for column chromatography

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve racemic this compound (1.0 eq) and (S)-(+)-MαNP acid (1.1 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath and add DCC (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting diastereomeric MαNP esters by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.

    • Combine the fractions containing the esters and evaporate the solvent.

    • Dissolve the purified diastereomeric ester mixture in the HPLC mobile phase for analysis.

2. HPLC Analysis of Diastereomeric MαNP Esters

  • Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector
Column Silica gel, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 20 µL
  • Expected Results: The two diastereomeric esters will be separated on the silica gel column, resulting in two distinct peaks in the chromatogram. The separation factor (α) and resolution (Rs) are expected to be significant, with studies on similar secondary alcohols showing a trend of increasing separation for longer alkyl chains.[4]

Quantitative Data for MαNP Esters of Secondary Alcohols

Analyte (MαNP Ester of)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
2-Pentanol~8.5~9.51.252.02
2-Hexanol~9.0~10.51.542.66
This compound (estimated) ~9.5 ~11.5 >1.5 >2.5

Note: The data for 2-Pentanol and 2-Hexanol are based on published literature.[4] The values for this compound are estimated based on the observed trend of improved separation with increased chain length.

Method 2: Direct Chiral Separation on a Chiral Stationary Phase

This method allows for the direct separation of this compound enantiomers without prior derivatization.

  • Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector
Column Chiralcel OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Results: The (R)- and (S)-enantiomers of this compound will be resolved into two separate peaks. Polysaccharide-based CSPs like Chiralcel OD-H are known to be effective for the separation of a wide range of chiral compounds, including secondary alcohols.[6]

Quantitative Data for Direct Separation of a Secondary Alcohol Analogue

AnalyteEnantiomerRetention Time (min)
Racemic 1-PhenylethanolEnantiomer 112.5
Enantiomer 214.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_2_heptanol Racemic this compound derivatization Derivatization with (S)-(+)-MαNP Acid racemic_2_heptanol->derivatization Method 1 direct_prep Dissolution in Mobile Phase racemic_2_heptanol->direct_prep Method 2 hplc_system HPLC System derivatization->hplc_system direct_prep->hplc_system column_silica Silica Gel Column (Method 1) hplc_system->column_silica column_csp Chiral Stationary Phase (Method 2) hplc_system->column_csp detector UV Detector column_silica->detector column_csp->detector chromatogram Chromatogram Generation detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Experimental workflow for the chiral separation of this compound by HPLC.

logical_relationship cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers r_heptanol (R)-2-Heptanol derivatizing_agent (S)-(+)-MαNP Acid r_heptanol->derivatizing_agent s_heptanol (S)-2-Heptanol s_heptanol->derivatizing_agent diastereomer1 (R)-Heptanol-(S)-MαNP Ester derivatizing_agent->diastereomer1 diastereomer2 (S)-Heptanol-(S)-MαNP Ester derivatizing_agent->diastereomer2 separation Separable on Achiral Column diastereomer1->separation diastereomer2->separation

Caption: Logical relationship of enantiomer derivatization to form separable diastereomers.

Conclusion

The presented HPLC methods provide effective strategies for the chiral separation of this compound. The indirect method, involving derivatization with MαNP acid, is a robust approach that utilizes standard silica gel columns to achieve excellent resolution of the resulting diastereomers. The direct method on a chiral stationary phase offers a simpler workflow by avoiding the derivatization step. The choice of method will depend on the specific requirements of the analysis, including available instrumentation and desired sample throughput. These protocols serve as a valuable resource for researchers and professionals engaged in the analysis of chiral molecules.

References

Application Note: Functional Group Analysis of 2-Heptanol using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application notes for the functional group analysis of 2-Heptanol using Infrared (IR) spectroscopy. IR spectroscopy is a rapid and non-destructive analytical technique that provides critical information about the functional groups present in a molecule. For a secondary alcohol like this compound, IR spectroscopy allows for the unambiguous identification of the hydroxyl (-OH) and alkyl (C-H) functional groups, and the specific carbon-oxygen (C-O) stretching vibration characteristic of secondary alcohols. This analysis is crucial in research, quality control, and various stages of drug development for confirming molecular identity and purity.

Introduction

This compound (C₇H₁₆O) is a secondary alcohol that finds applications as a solvent and a frothing agent. Its chemical structure consists of a seven-carbon chain with a hydroxyl group attached to the second carbon atom. Infrared spectroscopy is an ideal method for the structural elucidation of such compounds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. These absorption patterns create a unique spectral fingerprint, allowing for the identification of its functional groups.

Key Functional Group Analysis of this compound

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining functional groups.

  • O-H Stretch: A prominent, broad absorption band is observed in the region of 3500-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of this compound molecules.[1][2][3]

  • C-H Stretch: Strong absorption bands in the 3000-2850 cm⁻¹ region are indicative of the stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the heptyl chain.[1]

  • C-O Stretch: The stretching vibration of the C-O bond in a secondary alcohol gives rise to a strong absorption band typically found in the 1150-1075 cm⁻¹ range.[4][5] This peak's position is a key indicator for distinguishing between primary, secondary, and tertiary alcohols.[4][5]

Quantitative Data Summary

The following table summarizes the characteristic infrared absorption bands for the functional groups present in this compound.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityAppearance
Hydroxyl (-OH)O-H Stretch3500 - 3200StrongBroad
Alkyl (C-H)C-H Stretch2960 - 2850StrongSharp
Secondary Alcohol (C-O)C-O Stretch1150 - 1075StrongSharp

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol outlines the steps for obtaining a high-quality IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

  • This compound sample

  • FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[6]

  • Dropper or pipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

    • Perform a background scan to account for atmospheric and instrumental interferences. This involves recording a spectrum with no sample on the ATR crystal.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is completely covered by the liquid sample.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing:

    • The acquired spectrum should be baseline corrected to ensure a flat baseline.

    • Label the significant peaks corresponding to the functional groups of this compound.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent like isopropanol.

    • Perform another background scan to ensure the crystal is clean for the next sample.

Visualizations

The following diagrams illustrate the workflow for functional group analysis and the relationship between the molecular structure of this compound and its characteristic IR absorption bands.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place a drop of this compound on ATR crystal background Collect Background Spectrum prep->background sample Collect Sample Spectrum background->sample process Baseline Correction sample->process identify Peak Identification process->identify interpret Functional Group Assignment identify->interpret logical_relationship cluster_structure This compound Structure cluster_spectrum Characteristic IR Absorption Bands struct CH3(CH2)4CH(OH)CH3 oh_stretch O-H Stretch (3500-3200 cm⁻¹) struct->oh_stretch  -OH group ch_stretch C-H Stretch (2960-2850 cm⁻¹) struct->ch_stretch  -CH3, -CH2 groups co_stretch C-O Stretch (1150-1075 cm⁻¹) struct->co_stretch  Secondary Alcohol C-O

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Heptanol by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-heptanol from reaction byproducts using distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: Understanding the physical properties of this compound is crucial for a successful distillation. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC₇H₁₆O[1]
Molar Mass116.20 g/mol [1]
Boiling Point158-162 °C[1][2]
Density~0.817 g/mL at 25 °C[2]
Solubility in Water0.35 g/100 mL (low)[1]
AppearanceClear, colorless liquid

Q2: What is the most common synthesis method for this compound and what are the likely byproducts?

A2: A prevalent laboratory-scale synthesis is the reduction of 2-heptanone (also known as methyl n-amyl ketone). The most common byproducts and impurities to consider during purification include:

  • Unreacted 2-heptanone: The starting material for the synthesis.

  • Reaction Solvents: Such as ethanol, if used in the reduction.

  • Water: Often present from the reaction workup.

  • Side-reaction Products: High temperatures can lead to the formation of condensation products.

Q3: Should I use simple or fractional distillation to purify this compound?

A3: Fractional distillation is the recommended method for purifying this compound from its common reaction byproducts. The boiling point of this compound (158-162°C) is very close to that of a primary impurity, 2-heptanone (149-151.5°C).[3] Simple distillation is ineffective when the boiling points of the components in a mixture differ by less than 25°C.[4]

Q4: Does this compound form azeotropes with water or other common solvents?

Q5: Is vacuum distillation necessary for this compound?

A5: this compound's atmospheric boiling point is on the borderline of where thermal decomposition can become a concern for some organic molecules (typically above 150°C).[6] While atmospheric distillation is often successful, using vacuum distillation can lower the boiling point, which is a gentler method and can prevent the degradation of the product. This is particularly important when high purity is required for applications in drug development.

Data Presentation: Boiling Points and Distillation Parameters

Table 1: Boiling Points of this compound and Common Byproducts at Atmospheric Pressure

CompoundBoiling Point (°C)Notes
2-Heptanone149 - 151.5Starting material; primary impurity.[3]
This compound 158 - 162 Desired Product. [1]
Ethanol78.4Common reaction solvent.[5]
Water100From reaction workup.[5]

Table 2: Estimated Boiling Points of this compound under Vacuum

These values are estimated using a pressure-temperature nomograph and are useful for setting up a vacuum distillation.[7][8]

Pressure (mmHg)Estimated Boiling Point (°C)
760160
100105
5088
2066[2]
1052
118

Experimental Protocols

Protocol: Fractional Distillation of this compound

This protocol outlines the purification of crude this compound synthesized from the reduction of 2-heptanone.

1. Pre-distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution to remove the acid, and finally with brine (saturated NaCl solution) to reduce the amount of dissolved water. c. Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. d. Filter to remove the drying agent.

2. Distillation Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads/rings), a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all glass joints are properly sealed. c. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9]

3. Distillation Procedure: a. Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. b. Begin heating the flask gently. c. Observe the temperature and collect the fractions. i. Fore-run: Collect the initial distillate, which may contain lower-boiling impurities like residual ethanol, at a lower temperature. ii. Main Fraction: As the temperature stabilizes near the boiling point of this compound (158-162°C at atmospheric pressure, or the calculated temperature for vacuum distillation), switch to a clean receiving flask to collect the purified product. iii. End-run: If the temperature begins to rise significantly above the boiling point of this compound, stop the distillation to avoid collecting higher-boiling impurities. d. Allow the apparatus to cool completely before disassembling.

Troubleshooting Guide

Q: My distillation is running very slowly, or no distillate is being collected, even though the mixture is boiling. What's wrong?

A: This is a common issue often related to heat loss.[10]

  • Insufficient Heating: The vapor may not have enough energy to travel up the fractionating column. Gradually increase the heating mantle temperature.

  • Poor Insulation: The fractionating column is likely losing too much heat to the surrounding environment, causing the vapor to condense and fall back into the flask before reaching the condenser. Insulate the column and distillation head with glass wool or aluminum foil.[9][10]

  • Vapor Leaks: Check all joints to ensure they are properly sealed.

Q: The separation of this compound and 2-heptanone is poor, and my final product is still impure. How can I improve this?

A: Poor separation in fractional distillation is often due to the rate of distillation.[10]

  • Distilling Too Quickly: A slow and steady distillation rate is crucial for achieving good separation. Reduce the heating to allow for multiple condensation-vaporization cycles on the surface of the column packing, which is what separates compounds with close boiling points.[10]

  • Inefficient Column: Your fractionating column may not be efficient enough for this separation. Consider using a longer column or a more efficient packing material.

Q: The distillate is cloudy. What does this indicate?

A: A cloudy distillate often suggests the presence of water.

  • Incomplete Drying: The crude product may not have been dried sufficiently before distillation. Ensure a thorough drying step with an appropriate drying agent.

  • Azeotrope Formation: Water may be co-distilling with the this compound as an azeotrope.

Q: The liquid in the distillation flask is bumping violently. How can I fix this?

A: Bumping occurs when the liquid becomes superheated and boils in bursts.

  • Add Boiling Chips: If you forgot to add them before starting, cool the flask down, then add fresh boiling chips. Never add boiling chips to a hot liquid.

  • Use a Stir Bar: Continuous stirring provides nucleation sites and ensures smooth boiling.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis Reduction of 2-Heptanone wash Aqueous Washing synthesis->wash Crude Product dry Drying with Anhydrous Agent wash->dry filter Filtration dry->filter distillation Fractional Distillation filter->distillation Dried Crude Product analysis Purity Analysis (GC, NMR) distillation->analysis Purified this compound

Caption: Workflow for this compound Synthesis and Purification.

troubleshooting_distillation Troubleshooting Common Distillation Issues cluster_issues Troubleshooting Common Distillation Issues cluster_solutions Troubleshooting Common Distillation Issues start Problem Encountered no_distillate No Distillate? start->no_distillate poor_separation Poor Separation? start->poor_separation cloudy_distillate Cloudy Distillate? start->cloudy_distillate increase_heat Increase Heat no_distillate->increase_heat Yes insulate Insulate Column no_distillate->insulate Yes check_leaks Check for Leaks no_distillate->check_leaks Yes slow_distillation Slow Down Distillation poor_separation->slow_distillation Yes use_better_column Use More Efficient Column poor_separation->use_better_column Yes dry_product Dry Crude Product Thoroughly cloudy_distillate->dry_product Yes

Caption: Decision Tree for Distillation Troubleshooting.

References

Removing water from 2-Heptanol using drying agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for removing water from 2-Heptanol using common laboratory drying agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective drying agents for removing water from this compound?

A1: The most effective and commonly used drying agents for secondary alcohols like this compound are anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and 3Å molecular sieves. Each has distinct properties regarding capacity, efficiency, and speed of water removal.

Q2: I have used anhydrous sodium sulfate, but my this compound is still wet. What could be the problem?

A2: There are several potential reasons for this issue:

  • Insufficient Amount: You may not have used enough sodium sulfate to absorb all the water. A sign of this is the "clumping" of the drying agent at the bottom of the flask. Add more anhydrous sodium sulfate until some of it remains free-flowing as fine particles.

  • Equilibrium: Sodium sulfate is a moderate-capacity, low-intensity drying agent. It forms a hydrate (Na₂SO₄·10H₂O) that can release water back into the solvent if the temperature increases.

  • Contact Time: While efficient, it may require sufficient contact time with occasional swirling to ensure complete water removal.

Q3: Can I use calcium chloride (CaCl₂) to dry this compound?

A3: No, it is not recommended to use anhydrous calcium chloride to dry alcohols, including this compound. Calcium chloride can form stable complexes or adducts with alcohols, leading to contamination of your sample.

Q4: How do I know when my this compound is sufficiently dry?

A4: For inorganic salt drying agents like MgSO₄ and Na₂SO₄, the solvent is generally considered dry when freshly added drying agent no longer clumps together and remains a free-flowing powder. For the most accurate determination of residual water content, especially for moisture-sensitive applications, Karl Fischer titration is the recommended analytical method.

Q5: Are molecular sieves a better option than inorganic salts for drying this compound?

A5: Molecular sieves, particularly 3Å, are an excellent option for achieving very low water content (super-dry solvent). They have a high affinity for water and can achieve lower residual water levels than most inorganic salts. However, they have a lower capacity and are slower to act compared to agents like magnesium sulfate. They are often used as a final drying step after pre-drying with an agent like anhydrous sodium sulfate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Drying agent clumps excessively High water content in the this compound.Decant the this compound and add a fresh, larger portion of the drying agent. For very wet solvents, consider a preliminary drying step with a high-capacity agent like anhydrous sodium sulfate before using a high-intensity agent like magnesium sulfate or molecular sieves.
Solvent remains cloudy after adding drying agent Fine particles of the drying agent are suspended in the solvent.Allow the mixture to stand for a longer period to let the particles settle. Decant the clear supernatant carefully. If particles persist, perform a gravity filtration.
Low yield of this compound after drying The drying agent has adsorbed a significant amount of the alcohol.This is more common with high-capacity drying agents. To recover the adsorbed alcohol, wash the drying agent with a small amount of fresh, anhydrous solvent and combine the washings with the decanted liquid.
Reaction fails despite using dried this compound The this compound was not sufficiently dry for the specific reaction's requirements.For highly moisture-sensitive reactions, use a high-intensity drying agent like activated 3Å molecular sieves. Consider drying for an extended period (24-48 hours) and determine the final water content using Karl Fischer titration.

Data Presentation: Comparison of Common Drying Agents for Alcohols

Drying AgentChemical FormulaCapacityIntensity (Final Water Content)SpeedCompatibility with this compoundNotes
Magnesium Sulfate (Anhydrous) MgSO₄HighHigh (can reach low ppm levels)FastExcellentExothermic reaction with water. Forms a granular hydrate that is easy to filter.
Sodium Sulfate (Anhydrous) Na₂SO₄HighMediumMediumExcellentEconomical and easy to use. Forms clumps in the presence of water. Not as efficient as MgSO₄ for achieving very low water levels.
Molecular Sieves (3Å) (K₂O)ₓ·(Na₂O)₁₋ₓ·Al₂O₃·2SiO₂·4.5H₂OLowVery High (can reach <10 ppm)SlowExcellentMust be activated before use. Ideal for obtaining super-dry solvent. 3Å pore size is crucial to prevent co-adsorption of the alcohol.
Calcium Oxide CaOHighMediumSlowGoodCan be used for drying alcohols.
Calcium Chloride (Anhydrous) CaCl₂HighHighFastNot Recommended Forms adducts with alcohols, leading to contamination.

Experimental Protocols

Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate (MgSO₄)
  • Preparation: Ensure the this compound to be dried is clear and free of any separate aqueous phase. If a biphasic mixture is present, separate the layers using a separatory funnel before proceeding.

  • Addition of Drying Agent: To the flask containing this compound, add anhydrous magnesium sulfate in small portions with continuous swirling. A typical starting amount is 1-2 grams per 100 mL of solvent.

  • Observation: The anhydrous MgSO₄ will clump together as it absorbs water. Continue adding small portions of MgSO₄ until some of the newly added powder remains free-flowing and does not clump. This indicates that all the water has been absorbed.

  • Contact Time: Allow the mixture to stand for at least 15-20 minutes with occasional swirling to ensure complete drying.

  • Separation: Carefully decant the dried this compound into a clean, dry storage vessel. Alternatively, for a more complete recovery, filter the mixture through a fluted filter paper or a cotton plug in a funnel.

  • Storage: Store the dried this compound over a small amount of fresh drying agent or under an inert atmosphere (e.g., nitrogen or argon) to prevent reabsorption of atmospheric moisture.

Protocol 2: Drying this compound with 3Å Molecular Sieves
  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a suitable flask and heat them in a drying oven at a temperature between 200-300°C for at least 3-4 hours under vacuum. Cool the sieves to room temperature in a desiccator under vacuum or an inert atmosphere before use.

  • Addition of Activated Sieves: Add the activated 3Å molecular sieves to the this compound. A common loading is 5-10% (w/v).

  • Contact Time: Seal the flask and allow it to stand for at least 24 hours to achieve a very low water content. Occasional swirling can facilitate the drying process. For optimal drying, a longer contact time (48-72 hours) may be necessary.

  • Separation: Carefully decant or cannulate the dried this compound into a dry storage vessel. It is generally not necessary to filter the solvent from the molecular sieves.

  • Storage: The dried this compound can be stored over the molecular sieves to maintain its dryness. Ensure the storage vessel is tightly sealed.

Mandatory Visualization

Drying_Agent_Selection_Workflow Workflow for Selecting a Drying Agent for this compound start Start: Wet this compound pre_dry Pre-drying Required? (High Water Content) start->pre_dry add_na2so4 Add Anhydrous Na₂SO₄ (High Capacity) pre_dry->add_na2so4 Yes select_final_dry Select Final Drying Agent pre_dry->select_final_dry No decant1 Decant or Filter add_na2so4->decant1 decant1->select_final_dry add_mgso4 Add Anhydrous MgSO₄ (Fast & Efficient) select_final_dry->add_mgso4 Speed is a priority add_mol_sieves Add Activated 3Å Mol. Sieves (Super-Dry) select_final_dry->add_mol_sieves Ultra-low water content needed contact_time_mgso4 Stand for 15-20 min add_mgso4->contact_time_mgso4 contact_time_mol_sieves Stand for 24-48 hours add_mol_sieves->contact_time_mol_sieves decant2 Decant or Filter contact_time_mgso4->decant2 contact_time_mol_sieves->decant2 end End: Dry this compound decant2->end

Caption: Decision workflow for selecting an appropriate drying agent for this compound.

Technical Support Center: Grignard Reaction for 2-Heptanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Grignard synthesis of this compound?

A1: this compound, a secondary alcohol, can be synthesized via a Grignard reaction using two primary combinations of reactants:

  • Route A: Pentanal reacting with ethylmagnesium bromide.

  • Route B: Acetaldehyde reacting with n-pentylmagnesium bromide (prepared from 1-bromopentane and magnesium).

Q2: What is a typical yield for the Grignard synthesis of a secondary alcohol like this compound?

A2: The yield of a Grignard reaction can vary significantly based on experimental conditions and the purity of reagents. While a specific yield for this compound is not consistently reported across the literature, yields for similar secondary alcohols synthesized via Grignard reactions typically range from 50% to 85%.[1] Low yields are a common issue and are often attributable to the factors outlined in the troubleshooting section below.

Q3: What are the most critical factors for a successful Grignard reaction?

A3: The success of a Grignard reaction is highly dependent on several key factors:

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents, especially water.[2][3] The presence of even trace amounts of moisture can quench the Grignard reagent, significantly reducing the yield.[4] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Purity of Reagents: The purity of the magnesium, alkyl halide, and the carbonyl compound is crucial. The surface of the magnesium turnings can become oxidized, which can inhibit the reaction.

  • Proper Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate.

  • Temperature Control: The reaction is exothermic, and proper temperature management is necessary to prevent side reactions and ensure a controlled reaction rate.[4]

Q4: What are the common side products in the synthesis of this compound via a Grignard reaction?

A4: Several side products can form during the synthesis, reducing the overall yield of this compound. These include:

  • Wurtz Coupling Product: The Grignard reagent can react with the unreacted alkyl halide to form a coupling product (e.g., decane if using 1-bromopentane).[4]

  • Unreacted Starting Materials: Incomplete reaction can leave residual pentanal/acetaldehyde or the Grignard reagent.

  • Oxidation Product: If the reaction mixture is exposed to air (oxygen), the Grignard reagent can be oxidized. During workup, the secondary alcohol product can also be oxidized to the corresponding ketone (2-heptanone).

  • Products of Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to aldol condensation products.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no cloudiness or exotherm) 1. Wet glassware or solvent. Grignard reagents are highly sensitive to water.[4] 2. Inactive magnesium surface. A layer of magnesium oxide on the turnings can prevent the reaction.[6] 3. Impure alkyl halide. 1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous ether or THF. 2. Activate the magnesium turnings by gently crushing them with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. 3. Use freshly distilled alkyl halide.
Low yield of this compound 1. Presence of moisture. This is the most common cause of low yields.[4] 2. Side reactions. Wurtz coupling, enolization of the aldehyde, or reaction with atmospheric CO2 can consume the Grignard reagent.[4][5] 3. Incorrect stoichiometry. An improper ratio of Grignard reagent to the aldehyde can lead to incomplete conversion. 4. Loss of product during workup. this compound has some solubility in water.1. Rigorously adhere to anhydrous techniques. 2. Add the alkyl halide solution slowly to the magnesium to maintain a gentle reflux and minimize coupling. Keep the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Typically, a slight excess of the Grignard reagent is used. 4. Ensure thorough extraction with an organic solvent and minimize the volume of aqueous washes.
Formation of a significant amount of biphenyl-like side product (Wurtz coupling) 1. High local concentration of alkyl halide. Adding the alkyl halide too quickly can favor the coupling reaction.[4] 2. High reaction temperature. 1. Add the alkyl halide solution dropwise to the magnesium suspension with vigorous stirring. 2. Maintain a gentle reflux by controlling the addition rate and, if necessary, using an external cooling bath.
Product is contaminated with a ketone (2-heptanone) 1. Oxidation of the alcohol during workup or storage. 2. Use of an oxidizing agent during workup. 1. Minimize exposure of the final product to air. Store under an inert atmosphere if possible. 2. Ensure that the workup procedure is performed under non-oxidizing conditions. A common workup involves quenching with a saturated aqueous solution of ammonium chloride.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Route B)

This protocol details the synthesis of this compound from 1-bromopentane and acetaldehyde.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Magnesium turnings24.31-2.43 g0.10
1-Bromopentane151.041.2215.1 g (12.4 mL)0.10
Acetaldehyde44.050.784.4 g (5.6 mL)0.10
Anhydrous diethyl ether74.120.71~100 mL-
Saturated aq. NH4Cl--~50 mL-
1 M HCl (optional)--As needed-
Anhydrous MgSO4120.37-~5 g-

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon.

    • Place the magnesium turnings (2.43 g) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl2), and a dropping funnel.

    • Add approximately 30 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 1-bromopentane (15.1 g) in 50 mL of anhydrous diethyl ether.

    • Add about 5 mL of the 1-bromopentane solution to the magnesium suspension. The reaction should start within a few minutes, indicated by the appearance of turbidity and a gentle boiling of the ether.

    • If the reaction does not start, warm the flask gently with a heat gun or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete reaction. The solution should appear cloudy and greyish.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetaldehyde (4.4 g) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. A white precipitate of magnesium salts will form.

    • If a large amount of solid remains, a small amount of 1 M HCl can be added to dissolve it.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two 20 mL portions of diethyl ether.

    • Combine all the ether extracts and wash them with 20 mL of brine (saturated NaCl solution).

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 158-160°C.

Visualizations

Troubleshooting_Workflow Start Start: Grignard Synthesis of this compound Problem Identify Problem Start->Problem NoReaction Reaction Fails to Initiate Problem->NoReaction Initiation Issue LowYield Low Yield of this compound Problem->LowYield Poor Conversion SideProducts Significant Side Products Problem->SideProducts Impure Product CheckMoisture Check for Moisture: - Dry Glassware? - Anhydrous Solvent? NoReaction->CheckMoisture CheckMg Check Magnesium Activation: - Oxidized Surface? NoReaction->CheckMg CheckPurity Check Reagent Purity: - Freshly Distilled? NoReaction->CheckPurity LowYield->CheckMoisture CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry CheckTemp Review Temperature Control LowYield->CheckTemp CheckAdditionRate Review Addition Rate LowYield->CheckAdditionRate AnalyzeSideProducts Analyze Side Products (GC-MS) SideProducts->AnalyzeSideProducts Solution1 Solution: - Rigorous Anhydrous Technique - Activate Mg (Iodine, Crushing) - Purify Reagents CheckMoisture->Solution1 CheckMg->Solution1 CheckPurity->Solution1 Solution2 Solution: - Optimize Stoichiometry - Control Temperature - Slow Addition of Reagents - Inert Atmosphere CheckStoichiometry->Solution2 CheckTemp->Solution2 CheckAdditionRate->Solution2 Solution3 Solution: - Adjust Reaction Conditions (e.g., lower temperature, slower addition) - Optimize Purification AnalyzeSideProducts->Solution3 End Successful Synthesis Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for Grignard synthesis.

Experimental_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (n-pentylmagnesium bromide) Start->Prep_Grignard Reaction React with Acetaldehyde Prep_Grignard->Reaction Workup Aqueous Workup (NH4Cl quench) Reaction->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Drying Drying over Anhydrous MgSO4 Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Fractional Distillation) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing GC-MS Parameters for 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 2-Heptanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the appropriate injection mode for this compound analysis: split or splitless?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1]

  • Split Injection: Use this mode for high-concentration samples. It introduces only a portion of the sample to the column, preventing overload and ensuring sharp peaks.[1] A typical split ratio to start with is 50:1.[2]

  • Splitless Injection: This mode is ideal for trace-level analysis where analyte concentrations are very low. The entire vaporized sample is transferred to the column, maximizing sensitivity.[1][3]

Q2: What are the recommended solvents for preparing this compound samples?

A2: this compound is soluble in most organic liquids.[4] For GC-MS analysis, volatile organic solvents are required.[5] Good choices include hexane, heptane, dichloromethane, and ethanol.[2][6] Avoid submitting samples dissolved directly in water, as this is not compatible with most GC-MS systems.[5]

Q3: What type of GC column is suitable for this compound analysis?

A3: Both polar and non-polar capillary columns can be used for the analysis of this compound.

  • Non-polar columns: Columns with phases like DB-5, DB-1, or those with 5% Phenyl methyl siloxane are commonly used.[7]

  • Polar columns: For applications requiring different selectivity, polar columns with a "wax" stationary phase (e.g., DB-Wax, Supelcowax) are suitable.[8] A standard column dimension for this analysis is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[8]

Q4: What are the key mass spectral ions for identifying this compound?

A4: In electron ionization (EI) mode, the most abundant ion (base peak) for this compound is typically at a mass-to-charge ratio (m/z) of 45. Other significant ions can be observed at m/z 55 and 83.[4] Monitoring these ions in Selected Ion Monitoring (SIM) mode can increase sensitivity and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, particularly those related to injection and peak shape.

Problem: Peak Tailing

Symptoms: The peak for this compound appears asymmetrical, with a drawn-out tail. This can lead to poor integration and reduced resolution.

Possible Causes & Solutions:

CauseSolution
Active Sites in Inlet or Column Polar analytes like alcohols can interact with active sites. Replace the inlet liner with a fresh, deactivated one. If the problem persists, trim 10-20 cm from the front of the GC column.
Improper Column Installation Ensure the column is cut cleanly at a 90° angle and installed at the correct height within the inlet, following the manufacturer's instructions.
Contamination Contamination in the liner or column can cause peak tailing. Clean or replace the liner and bake out the column.
Incompatibility with Solvent A mismatch in polarity between the solvent and the stationary phase can sometimes cause peak shape issues. Ensure you are using a compatible solvent.
Problem: Peak Fronting

Symptoms: The peak for this compound is asymmetrical with a leading edge.

Possible Causes & Solutions:

CauseSolution
Column Overload This is the most common cause of peak fronting, where too much analyte has been injected. Dilute the sample or increase the split ratio.[9]
Inappropriate Initial Oven Temperature If the initial oven temperature is too high, it can cause poor focusing of the analyte at the head of the column. A general rule is to set the initial oven temperature about 20°C below the boiling point of the solvent.[9]
Problem: Split Peaks

Symptoms: The peak for this compound appears as two or more merged peaks.

Possible Causes & Solutions:

CauseSolution
Improper Injection Technique A slow injection can cause the sample to vaporize inefficiently, leading to a broad or split peak. Ensure a fast, smooth injection.
Solvent/Stationary Phase Mismatch Using a non-polar solvent like hexane with a highly polar (e.g., wax) column in splitless mode can cause peak splitting.[9] Ensure solvent and column phase are compatible.
Inlet Temperature Too Low If the inlet temperature is too low, the sample may not vaporize completely and uniformly. Ensure the inlet temperature is sufficient to rapidly vaporize the sample and solvent.

Data Presentation

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

The following table provides a set of starting parameters for method development. These should be optimized for your specific instrument and application.

ParameterRecommended Value
GC System
Injection ModeSplit (e.g., 50:1 for concentrations >1 µg/mL) or Splitless (for trace analysis)
Inlet Temperature250 °C
Injection Volume1 µL
LinerDeactivated, single taper with glass wool (for splitless) or precision split liner
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min to 240 °C
Final HoldHold at 240 °C for 5 minutes
Column
TypeDB-5ms (or equivalent 5% phenyl-methylpolysiloxane)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-200
Solvent Delay2 - 3 minutes

Experimental Protocols

Protocol 1: Standard Sample Preparation

This protocol is for the preparation of a this compound standard or a relatively clean sample for GC-MS analysis.

  • Solvent Selection: Choose a high-purity, volatile solvent such as hexane or ethanol.[6]

  • Stock Solution: If starting with pure this compound, prepare a stock solution (e.g., 1 mg/mL) in the chosen solvent.

  • Working Standards: Perform serial dilutions of the stock solution to create a series of working standards in the desired concentration range (e.g., 0.1 to 10 µg/mL).[5]

  • Sample Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial.[5]

  • Analysis: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 1.

Visualizations

Diagram 1: Troubleshooting Workflow for Peak Shape Issues

G start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is the peak fronting? start->check_overload check_tailing Is the peak tailing? check_overload->check_tailing check_overload->check_tailing No dilute_sample Dilute Sample or Increase Split Ratio check_overload->dilute_sample check_overload->dilute_sample Yes check_splitting Is the peak split? check_tailing->check_splitting check_tailing->check_splitting No check_liner Check for Active Sites: 1. Replace Inlet Liner 2. Trim Column check_tailing->check_liner check_tailing->check_liner Yes check_injection Review Injection Parameters: 1. Injection Speed 2. Solvent/Phase Compatibility 3. Inlet Temperature check_splitting->check_injection check_splitting->check_injection Yes end_node Problem Resolved check_splitting->end_node check_splitting->end_node No - Consult Instrument Manual dilute_sample->end_node check_liner->end_node check_injection->end_node

Caption: A logical workflow for diagnosing and resolving common peak shape problems in GC.

Diagram 2: Experimental Workflow for Method Optimization

G start Define Analytical Goal (Trace vs. High Concentration) select_column Select GC Column (e.g., DB-5ms) start->select_column initial_params Set Initial GC-MS Parameters (See Table 1) select_column->initial_params prepare_std Prepare this compound Standard initial_params->prepare_std inject_std Inject Standard & Acquire Data prepare_std->inject_std evaluate_peak Evaluate Peak Shape & Retention Time inject_std->evaluate_peak optimize Optimize Parameters: - Injection Mode (Split/Splitless) - Oven Temperature Program - Flow Rate evaluate_peak->optimize Not Optimal validate Validate Method: Linearity, LOD, LOQ evaluate_peak->validate Optimal optimize->inject_std Re-inject end_node Final Method Established validate->end_node

Caption: A systematic workflow for developing a robust GC-MS method for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Heptanol for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 2-Heptanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Comparison of this compound Synthesis Methods

Two primary methods for the synthesis of this compound are the reduction of 2-heptanone and the Grignard reaction. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

ParameterReduction of 2-HeptanoneGrignard Reaction
Starting Materials 2-Heptanone (Methyl n-amyl ketone), Reducing Agent (e.g., Sodium in Ethanol/Water, Sodium Borohydride)n-Amyl Halide (e.g., Bromide or Chloride), Magnesium, Acetaldehyde
Typical Yield 60-75%[1][2]Generally moderate to high, but can be variable depending on conditions and side reactions.
Purity Good to excellent after distillation.Can be contaminated with side products such as the starting ketone and coupling products, requiring careful purification.[3]
Reaction Time Typically a few hours for the reaction, followed by workup and purification.Grignard reagent formation and the subsequent reaction with acetaldehyde can take several hours, plus workup.
Scalability Generally straightforward to scale up, with careful temperature control.[2]Can be challenging to scale up due to the exothermic nature of Grignard reagent formation and the need for strictly anhydrous conditions.
Key Considerations Requires careful handling of sodium metal if used as the reducing agent. Temperature control is crucial to prevent side reactions.[2]Requires anhydrous solvents and inert atmosphere. Prone to side reactions if conditions are not optimized.[3]

Experimental Protocols

Method 1: Reduction of 2-Heptanone with Sodium in Ethanol

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • 2-Heptanone (Methyl n-amyl ketone): 228 g (2 moles)

  • 95% Ethanol: 600 mL

  • Water: 200 mL

  • Sodium metal (in wire form): 130 g (5.6 gram atoms)

  • 1:1 Hydrochloric acid: 50 mL

  • Anhydrous sodium sulfate: 20 g

  • 3 L round-bottomed flask

  • Efficient Liebig condenser

  • Fractionating column

Procedure:

  • In a 3 L round-bottomed flask, dissolve 228 g of 2-heptanone in a mixture of 600 mL of 95% ethanol and 200 mL of water.

  • Fit the flask with an efficient Liebig condenser.

  • Gradually add 130 g of sodium wire through the condenser. Cool the flask with running water to control the exothermic reaction and maintain the temperature below 30°C.[1][2]

  • Once all the sodium has dissolved, add 2 L of water and cool the mixture to 15°C.

  • Separate the upper oily layer.

  • Wash the organic layer with 50 mL of 1:1 hydrochloric acid, followed by 50 mL of water.

  • Dry the product over 20 g of anhydrous sodium sulfate.

  • Purify the this compound by distillation using a fractionating column. Collect the fraction boiling at 155–157.5°C.[2]

Expected Yield: 145–150 g (62–65%)[2]

Method 2: Grignard Synthesis from n-Amylmagnesium Bromide and Acetaldehyde

This protocol outlines a general procedure for a Grignard reaction to produce this compound.

Materials:

  • n-Amyl bromide: 1 mole

  • Magnesium turnings: 1.2 moles

  • Anhydrous diethyl ether or THF

  • Acetaldehyde: 1 mole

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Three-necked flask, dropping funnel, condenser with drying tube

Procedure:

  • Set up a dry three-necked flask equipped with a dropping funnel, a condenser with a calcium chloride drying tube, and a magnetic stirrer.

  • Place 1.2 moles of magnesium turnings in the flask.

  • Add a solution of 1 mole of n-amyl bromide in anhydrous diethyl ether to the dropping funnel.

  • Add a small amount of the n-amyl bromide solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

  • Once the reaction has started, add the remaining n-amyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of 1 mole of acetaldehyde in anhydrous diethyl ether from the dropping funnel. Control the addition rate to maintain a gentle reaction.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the ether by distillation and then purify the this compound by fractional distillation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield (Reduction Method) Incomplete reaction.Ensure all the sodium has reacted before workup. Mechanical stirring can help increase the reaction rate.[2]
Formation of condensation byproducts due to high temperature.Maintain the reaction temperature below 30°C using a cooling bath.[1][2]
Low Yield (Grignard Method) Incomplete formation of the Grignard reagent.Ensure all glassware is flame-dried and reagents are anhydrous. Use an initiator like a small crystal of iodine if the reaction is slow to start.
Side reactions such as Wurtz coupling or enolization of the aldehyde.Add the aldehyde slowly to the Grignard reagent at a low temperature.
Presence of moisture in reagents or glassware.Use anhydrous solvents and dry all glassware thoroughly.
Product Contamination Unreacted starting material (2-heptanone).Ensure the reduction is complete. Monitor the reaction by TLC or GC.
Side products from the Grignard reaction (e.g., ketone, coupling products).Optimize reaction conditions (temperature, addition rate). Purify the product carefully by fractional distillation.[3]
Reaction Does Not Start (Grignard) Inactive magnesium surface.Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Exothermic Reaction is Difficult to Control Rate of addition of reagents is too fast.Add the sodium (for reduction) or the alkyl halide/aldehyde (for Grignard) slowly and ensure efficient cooling.
Inadequate cooling.Use an ice bath or other appropriate cooling system, especially for larger scale reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for a larger scale preparation of this compound in a laboratory setting?

A1: The reduction of 2-heptanone is often more straightforward to scale up in a standard laboratory setting. While the Grignard reaction can also be scaled, it requires more stringent control over anhydrous conditions and the exothermic nature of the reaction can be more challenging to manage on a larger scale.

Q2: My Grignard reaction to synthesize this compound has a low yield. What are the most likely reasons?

A2: Low yields in Grignard reactions are commonly due to the presence of moisture, which quenches the Grignard reagent. Other factors include incomplete formation of the Grignard reagent, or side reactions such as the formation of a ketone or Wurtz coupling products.[3] Ensure all your glassware is oven-dried, use anhydrous solvents, and consider activating the magnesium with a crystal of iodine.

Q3: During the reduction of 2-heptanone with sodium, the reaction becomes too vigorous. How can I control it?

A3: The reaction of sodium with the alcoholic solvent is highly exothermic. To control it, the sodium should be added in small portions at a controlled rate.[1] Efficient cooling of the reaction flask using a water or ice bath is essential to keep the temperature below 30°C and prevent a runaway reaction.[1][2]

Q4: How can I purify the synthesized this compound?

A4: The most common and effective method for purifying this compound is fractional distillation.[1][2] This will separate the product from unreacted starting materials, solvents, and most side products. Before distillation, a standard aqueous workup and drying over an anhydrous salt like sodium sulfate or magnesium sulfate is necessary.

Q5: What are the main safety precautions to consider when synthesizing this compound?

A5: For the reduction method using sodium, extreme care must be taken when handling sodium metal as it reacts violently with water. The reaction should be performed in a well-ventilated fume hood. For the Grignard synthesis, the use of highly flammable anhydrous ethers requires working in a fume hood and avoiding any sources of ignition. Grignard reagents are also moisture-sensitive and can react vigorously with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve 2-Heptanone in Ethanol/Water react Add Sodium Metal (Control Temperature < 30°C) prep->react workup1 Add Water & Cool react->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with HCl & Water workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 purify Fractional Distillation workup4->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound via reduction of 2-heptanone.

troubleshooting_low_yield cluster_reduction Reduction Method cluster_grignard Grignard Method start Low Yield of this compound r_q1 Was the reaction temperature kept below 30°C? start->r_q1 g_q1 Were anhydrous conditions strictly maintained? start->g_q1 r_a1_yes Check for complete reaction of sodium r_q1->r_a1_yes Yes r_a1_no High temp likely caused side reactions. Optimize cooling. r_q1->r_a1_no No g_a1_yes Investigate side reactions (e.g., ketone formation). Optimize addition rate/temp. g_q1->g_a1_yes Yes g_a1_no Moisture likely quenched the Grignard reagent. Dry all glassware and solvents. g_q1->g_a1_no No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Heptanol: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds like 2-Heptanol is paramount. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the experimental protocols, present comparative data, and explore the distinct advantages and limitations of each method.

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its direct proportionality between signal intensity and the number of nuclei, offering a high degree of accuracy and traceability.[1] GC-FID, a well-established chromatographic technique, is widely used for the analysis of volatile compounds like alcohols and is known for its high sensitivity and robustness.[2][3]

At a Glance: qNMR vs. GC-FID for this compound Purity

FeatureQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization.
Quantification Absolute quantification using a certified internal standard.[4]Relative quantification based on peak area percentages or absolute quantification using a calibration curve with an external or internal standard.
Sample Prep Simple dissolution of a precisely weighed sample and internal standard in a deuterated solvent.Derivatization may be required for polar analytes, followed by dissolution in a volatile solvent.
Selectivity High, based on unique chemical shifts of protons in the molecule.High, based on retention time.
Accuracy Excellent, often with uncertainty <1%.[1]Good to excellent, dependent on proper calibration.
Precision High, with RSDs typically below 1%.High, with RSDs typically below 2%.
Analysis Time Relatively short per sample (minutes).Can be longer, depending on the chromatographic run time.
Strengths Non-destructive, provides structural information, primary ratio method.[5]High sensitivity, suitable for trace analysis, robust and widely available.
Limitations Lower sensitivity compared to GC, requires a high-purity internal standard, potential for signal overlap.Destructive, requires analyte volatility, potential for thermal degradation.

Experimental Protocols

A clear understanding of the methodologies is crucial for selecting the appropriate technique and for the interpretation of results.

Quantitative ¹H-NMR (qNMR) Protocol for this compound

This protocol outlines the determination of this compound purity using an internal standard method.

1. Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readability ± 0.01 mg)

  • NMR tubes (5 mm)

  • Volumetric flasks

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Parameters:

    • Relaxation delay (d1): ≥ 5 x T₁ of the least rapidly relaxing proton to be quantified (typically 30-60 s for accurate quantification).

    • Number of scans (ns): 16-64 (to achieve a signal-to-noise ratio of >250:1 for the signals of interest).[6]

    • Acquisition time (aq): ~3-4 seconds.

    • Spectral width (sw): 12-16 ppm.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the methine proton signal (CH-OH) at ~3.7-3.8 ppm is a suitable choice.

  • Calculate the purity of this compound using the following equation[6]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity_IS = Certified purity of the internal standard

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound

This protocol describes the purity assessment of this compound by area percent normalization.

1. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • Autosampler vials with caps

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Transfer the solution to an autosampler vial.

3. GC-FID Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the areas of all peaks in the chromatogram.

  • Calculate the purity of this compound by the area percent method:

    Purity (%) = (Area_this compound / Total_Area_of_all_peaks) * 100

Performance Comparison: qNMR vs. GC-FID

ParameterqNMR (inferred)GC-FID (inferred)
Accuracy High (typically 99-101% recovery)High (typically 98-102% recovery)
Precision (RSD) < 1%< 2%
Limit of Detection (LOD) ~0.1-1 mg/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~0.5-5 mg/mL~5-50 µg/mL

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for both qNMR and GC-FID analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum transfer->acquire process Process data (FT, phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

qNMR Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis dissolve_sample Dissolve this compound in solvent transfer_vial Transfer to autosampler vial dissolve_sample->transfer_vial inject Inject sample into GC transfer_vial->inject separate Chromatographic separation inject->separate detect Detect with FID separate->detect analyze Analyze chromatogram and calculate purity detect->analyze

References

Comparing the solvent properties of 2-Heptanol vs. 3-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Solvent Properties of 2-Heptanol and 3-Heptanol

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to purification efficiency and formulation stability. Among the vast array of available solvents, structural isomers such as this compound and 3-Heptanol offer subtle yet important differences in their physicochemical properties. This guide provides a detailed comparison of these two isomers, supported by experimental data and protocols, to facilitate an informed choice for your specific application.

Physicochemical Properties: A Tabulated Comparison

The positioning of the hydroxyl group along the heptane backbone in this compound versus 3-Heptanol leads to measurable differences in their physical properties. These variations can influence their behavior as solvents in diverse applications.

PropertyThis compound3-Heptanol
Molecular Formula C₇H₁₆OC₇H₁₆O
Molar Mass ( g/mol ) 116.20116.20
Boiling Point (°C) 158-162[1][2][3][4][5]156-157[6][7]
Melting Point (°C) -30.15 to -30.2[3][4][8]-70[6][9]
Density (g/mL at 20-25°C) ~0.817-0.819[1][2][3][8]~0.818-0.821[6][10][11]
Water Solubility (g/L) 3.27 - 3.5[1][2][3][8][12]3.984[9]
Viscosity (mPa·s) 3.955[8][13]Not readily available
Flash Point (°C) ~59-71[13]~60
Refractive Index (n20/D) ~1.420-1.422[1][2]~1.421-1.422[6][10][11]

Structural and Application Differences

This compound and 3-Heptanol are both secondary alcohols.[10][13] The key distinction lies in the location of the hydroxyl group. In this compound, it is on the second carbon atom, making it a methyl amyl carbinol.[12] In 3-Heptanol, the hydroxyl group is on the third carbon, classifying it as an ethyl butyl carbinol.[10]

This seemingly minor structural shift can influence their solvent capabilities. While both are soluble in most organic liquids,[1][14] their slightly different polarities and steric hindrance around the hydroxyl group can affect their ability to dissolve specific solutes and their performance in various applications.

This compound is recognized for its use as a versatile solvent for resins, dyes, and coatings.[15] It also serves as an intermediate in the synthesis of fragrances and pharmaceuticals, particularly in processes requiring chiral specificity due to its chiral nature.[4][15]

3-Heptanol is also utilized as a solvent and as an intermediate in organic coatings.[9] It has applications as a flotation frother and can be used to create specific microenvironments, for example, around single-walled carbon nanotubes.[9]

Experimental Protocols for Solvent Property Comparison

To empirically determine the optimal solvent for a specific application, the following experimental protocols can be employed:

Determination of Solute Dissolution Efficacy

Objective: To quantitatively compare the ability of this compound and 3-Heptanol to dissolve a target compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid solute to separate, sealed vials containing a known volume (e.g., 10 mL) of this compound and 3-Heptanol at a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification of Dissolved Solute:

    • Carefully filter the saturated solutions to remove any undissolved solid.

    • Take a known aliquot of the filtrate and evaporate the solvent under reduced pressure.

    • Weigh the remaining solid to determine the mass of the dissolved solute.

    • Alternatively, use a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the solute in the filtrate.

  • Data Analysis:

    • Calculate the solubility of the solute in each solvent in grams per liter (g/L) or moles per liter (mol/L).

    • Compare the results to determine which isomer exhibits higher dissolution efficacy for the specific solute.

Comparative Reaction Rate Study

Objective: To assess the influence of this compound versus 3-Heptanol as a reaction solvent on the rate of a chemical transformation.

Methodology:

  • Reaction Setup:

    • Set up two identical reaction vessels, one with this compound and the other with 3-Heptanol as the solvent.

    • Ensure all other reaction parameters (temperature, reactant concentrations, catalyst loading, stirring rate) are kept constant.

  • Monitoring Reaction Progress:

    • Initiate the reactions simultaneously.

    • At regular time intervals, withdraw small aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the composition of the aliquots using a suitable technique such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or HPLC to determine the concentration of reactants and products.

  • Data Analysis:

    • Plot the concentration of a key reactant or product as a function of time for each solvent.

    • Determine the initial reaction rate and/or the reaction rate constant for each solvent.

    • Compare the rates to evaluate the effect of the solvent on the reaction kinetics.

Solvent Selection Workflow

The choice between this compound and 3-Heptanol for a particular application depends on a careful consideration of their properties in relation to the specific requirements of the process. The following diagram illustrates a logical workflow for making this selection.

Solvent_Selection_Workflow Solvent Selection: this compound vs. 3-Heptanol start Define Application Requirements solute_properties Identify Solute Properties (Polarity, Structure) start->solute_properties process_conditions Define Process Conditions (Temperature, Pressure) start->process_conditions solvent_properties Compare Solvent Properties solute_properties->solvent_properties process_conditions->solvent_properties dissolution Higher Dissolution Required? solvent_properties->dissolution Solubility reaction_kinetics Reaction Rate Critical? solvent_properties->reaction_kinetics Reactivity physical_params Consider Physical Parameters (Boiling/Melting Point) solvent_properties->physical_params Process Fit select_2_heptanol Select this compound dissolution->select_2_heptanol If this compound is better select_3_heptanol Select 3-Heptanol dissolution->select_3_heptanol If 3-Heptanol is better reaction_kinetics->select_2_heptanol If this compound is faster reaction_kinetics->select_3_heptanol If 3-Heptanol is faster physical_params->select_2_heptanol Lower Melting Point physical_params->select_3_heptanol Lower Boiling Point experimental_validation Perform Experimental Validation (Protocols 1 & 2) select_2_heptanol->experimental_validation select_3_heptanol->experimental_validation final_choice Final Solvent Selection experimental_validation->final_choice

References

2-Heptanol in Asymmetric Synthesis: A Comparative Analysis of a Niche Chiral Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or solvent is paramount to achieving high stereoselectivity. While a host of chiral alcohols have been extensively studied and applied, 2-heptanol remains a less-explored option. This guide provides a comparative overview of this compound against more established chiral alcohols, assessing its potential and limitations based on available, albeit limited, experimental evidence and theoretical considerations. This analysis is intended for researchers, scientists, and professionals in drug development seeking to expand their toolkit of chiral modifiers.

Introduction to Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are fundamental tools in asymmetric synthesis, capable of inducing stereoselectivity through various mechanisms. They can be employed as:

  • Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[1][2]

  • Chiral Solvents: Influencing the reaction environment to favor the formation of one enantiomer over the other.

  • Chiral Ligands: Coordinated to a metal catalyst to create a chiral catalytic species.

The efficacy of a chiral alcohol is typically evaluated by the enantiomeric excess (ee) or diastereomeric excess (de) of the product, alongside the chemical yield. Commonly employed chiral alcohols include 8-phenylmenthol, 2-octanol, 1-phenylethanol, and various amino alcohols.[1]

This compound: Properties and Current Applications

This compound is a secondary chiral alcohol with the chemical formula C₇H₁₆O.[3] It exists as two enantiomers, (R)-(-)-2-heptanol and (S)-(+)-2-heptanol. While its physical properties are well-documented, its application in asymmetric synthesis is not as widespread as other chiral alcohols.

A notable application of (R)-2-heptanol is in the synthesis of a potent vasopressin V2 receptor agonist, where it was utilized as a resolving agent to separate a diastereoisomeric mixture.[4] This, however, represents a passive role in separating stereoisomers rather than actively inducing their formation during a chemical transformation.

Performance Comparison: this compound vs. Other Chiral Alcohols

Direct, quantitative comparisons of this compound with other chiral alcohols in the same asymmetric reaction are scarce in published literature. To provide a comparative perspective, this guide will draw parallels based on the structural characteristics of this compound and the established performance of structurally similar or commonly used chiral alcohols in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction where a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter. While there is no specific data on the use of this compound as a chiral auxiliary in alkylation, we can infer its potential performance by comparing it to other secondary alcohols like 2-octanol.

Table 1: Hypothetical Comparison of Chiral Alcohols in Asymmetric Alkylation

Chiral AlcoholTypical SubstrateReaction TypeDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Yield (%)Reference
This compound Propanoyl amideEnolate AlkylationData not availableData not available-
2-Octanol Propanoyl amideEnolate AlkylationModerate to high d.r. often observedGoodGeneral knowledge
8-Phenylmenthol α-KetoesterEne ReactionHigh d.r. (>90%)Good to excellent[1]
(S)-Proline derived alcohols N-Acylprolinolα-AllylationHigh d.r.Good[5]

The steric bulk of the pentyl group in this compound is expected to provide a moderate level of facial shielding to a prochiral enolate, potentially leading to moderate to good diastereoselectivity. However, without experimental data, this remains a projection.

Asymmetric Aldol and Addition Reactions

The addition of organometallic reagents to aldehydes and ketones is a powerful method for constructing chiral secondary and tertiary alcohols.[6] The stereochemical outcome can be controlled by a chiral ligand or auxiliary.

Table 2: Performance of Chiral Alcohols in Asymmetric Addition Reactions

Chiral Alcohol/LigandSubstrateReagentEnantiomeric Excess (ee)Yield (%)Reference
This compound derived ether BenzaldehydeDiethylzincData not availableData not available-
(-)-DAIB (derived from camphor) BenzaldehydeDiethylzincup to 99% eeHigh[7]
β-pinene derived amino alcohols Aromatic and aliphatic aldehydesDiethylzincHigh eeHigh[8]
Ph-BINMOL Aliphatic aldehydesAlkylzirconiumup to 86% eeGood[9]

Given the high enantioselectivities achieved with camphor and pinene-derived amino alcohols, it is likely that a simple chiral alcohol like this compound would offer significantly lower stereocontrol in this context.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds, and its stereochemical outcome can be influenced by a chiral auxiliary attached to the dienophile or by a chiral Lewis acid catalyst. Chiral alcohols can be used to form chiral acrylate esters for this purpose.

Table 3: Chiral Alcohols in Asymmetric Diels-Alder Reactions

| Chiral Auxiliary (from alcohol) | Dienophile | Diene | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Heptyl acrylate | Acrylate ester | Cyclopentadiene | Data not available | Data not available | - | | (-)-8-Phenylmenthyl acrylate | Acrylate ester | 5-benzyloxymethylcyclopentadiene | High de | Good |[1] | | TADDOL (chiral diol) | Aminosiloxydiene | Acroleins | up to 92% ee | Good | |

The success of bulky auxiliaries like 8-phenylmenthol suggests that the more linear and less sterically demanding this compound would likely provide inferior stereocontrol.

Experimental Protocols

As there are no specific published experimental protocols detailing the use of this compound as a chiral auxiliary in a comparative study, a general procedure for a hypothetical asymmetric alkylation is provided below for illustrative purposes. This protocol is based on standard procedures for similar chiral auxiliaries.

Hypothetical Protocol: Asymmetric Alkylation of a Propanoyl Imide Derived from (S)-2-Heptanol

  • Synthesis of the Chiral Auxiliary Derivative:

    • (S)-2-Heptanol is reacted with propanoyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature to yield (S)-heptan-2-yl propanoate.

  • Enolate Formation:

    • The resulting ester is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C to generate the corresponding lithium enolate.

  • Alkylation:

    • An alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C and the reaction is allowed to warm slowly to room temperature.

  • Work-up and Auxiliary Cleavage:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated.

    • The chiral auxiliary can be cleaved by hydrolysis (e.g., using LiOH in a THF/water mixture) to afford the chiral carboxylic acid and recover the (S)-2-heptanol.

  • Analysis:

    • The enantiomeric excess of the product acid would be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Visualizing Reaction Pathways

To illustrate the concept of chiral auxiliary-directed reactions, the following diagrams represent a generalized workflow and a hypothetical reaction pathway.

G cluster_0 Asymmetric Synthesis Workflow A Chiral Alcohol (e.g., this compound) C Attach Auxiliary A->C B Substrate B->C D Chiral Substrate C->D E Diastereoselective Reaction D->E F Diastereomeric Products E->F G Cleave Auxiliary F->G H Enantioenriched Product G->H I Recovered Auxiliary G->I

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_1 Hypothetical Diastereoselective Enolate Alkylation Enolate Chiral Enolate (from 2-Heptyl Ester) TS1 Transition State 1 (Less Hindered) Enolate->TS1 Favored Approach TS2 Transition State 2 (More Hindered) Enolate->TS2 Disfavored Approach Product1 Major Diastereomer TS1->Product1 Product2 Minor Diastereomer TS2->Product2 Electrophile Electrophile (E+)

Caption: Facial differentiation in a hypothetical enolate alkylation using a 2-heptyl ester.

Conclusion

Based on the available information, this compound appears to be a chiral alcohol with limited and underexplored utility in mainstream asymmetric synthesis as a chiral auxiliary or solvent for inducing stereoselectivity. Its documented use as a resolving agent is valuable but falls outside the scope of stereochemical induction.

In comparison to well-established chiral alcohols that possess more rigid structures and greater steric directing capabilities, this compound is likely to offer inferior performance in terms of enantioselectivity in common asymmetric reactions. The lack of direct comparative experimental data makes a definitive quantitative assessment challenging.

For researchers in drug development and process chemistry, while this compound could be considered as a readily available and relatively inexpensive chiral building block, its application as a chiral controller would require significant investigation and optimization. For high-stakes applications requiring excellent stereocontrol, established chiral auxiliaries and catalysts remain the more reliable choice. Future research into the synthesis and application of more rigid derivatives of this compound could potentially unlock its utility in asymmetric catalysis.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

In the world of chemical analysis, spectroscopy is the lens through which we view the structural nuances of molecules. For chiral compounds like the isomers of 2-Heptanol, (R)-(-)-2-Heptanol and (S)-(+)-2-Heptanol, this analysis presents a unique challenge. As enantiomers—non-superimposable mirror images of each other—they possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] This guide provides a detailed comparison of these isomers using fundamental spectroscopic techniques, supported by experimental data and protocols, to elucidate their structural similarities and the methods required to distinguish them.

Enantiomers typically exhibit identical spectra under standard, achiral conditions.[1] Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) interact with the molecules in a way that does not differentiate between their spatial orientations. Therefore, the data presented below for this compound is representative of both the (R) and (S) enantiomers, as well as the racemic mixture.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from various spectral databases.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.75 - 3.82Multiplet1HCH -OH (Position 2)
~1.73-1HCH-OH
~1.36 - 1.42Multiplet2HCH₂ (Position 3)
~1.21 - 1.33Multiplet6HCH₂ (Positions 4, 5, 6)
~1.15Doublet3HCH₃ (Position 1)
~0.89Triplet3HCH₃ (Position 7)

Data sourced from PubChem CID 10976.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 25.16 MHz)

Chemical Shift (ppm)Carbon Assignment
68.00C-2 (CH-OH)
39.42C-3
32.01C-5
25.59C-4
23.42C-1
22.74C-6
14.07C-7

Data sourced from PubChem CID 10976.[2]

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Description of Vibration
~3300 - 3400 (broad)O-H stretch (alcohol)
~2850 - 3000C-H stretch (alkane)
~1465C-H bend (alkane)
~1110C-O stretch (secondary alcohol)

Data corresponds to typical values for secondary alcohols and is consistent with spectra available from NIST and PubChem.[2][3]

Table 4: Key Mass Spectrometry (MS) Fragments for this compound (Method: Electron Ionization - EI)

m/z RatioInterpretation
116Molecular Ion [M]⁺
101[M - CH₃]⁺
87[M - C₂H₅]⁺
73[M - C₃H₇]⁺
59[M - C₄H₉]⁺
45[CH₃CH=OH]⁺ (Characteristic fragment for 2-alkanols)

Data sourced from NIST WebBook and PubChem.[2][4]

Logical Relationship of this compound Isomers

The following diagram illustrates the relationship between the this compound enantiomers and how they are perceived by standard versus specialized spectroscopic methods.

G R_Heptanol (R)-(-)-2-Heptanol S_Heptanol (S)-(+)-2-Heptanol R_Heptanol->S_Heptanol Standard Standard Methods (NMR, IR, MS) R_Heptanol->Standard Analysis of (R) S_Heptanol->Standard Analysis of (S) Identical Identical Spectra Standard->Identical Yields Chiral Chiroptical Methods (e.g., VCD, Chiral NMR) Distinct Distinct Spectra Chiral->Distinct Yields

Caption: Logical workflow for the spectroscopic analysis of this compound enantiomers.

Experimental Protocols

The methodologies outlined below describe standard procedures for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of hydrogen and carbon atoms.

  • Instrumentation: A standard NMR spectrometer (e.g., 90 MHz or higher) is used.[2]

  • Sample Preparation: A small amount of the this compound isomer (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. A standard one-pulse experiment is run to acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment (e.g., broadband decoupling) is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used, often with an Attenuated Total Reflectance (ATR) accessory.[2]

  • Sample Preparation:

    • Neat (Liquid Film): A drop of the liquid this compound sample is placed directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample holder/air is first recorded. The sample is then scanned, and the instrument records the interferogram. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The interferogram is Fourier transformed by the instrument's software to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[2]

  • Sample Preparation: The this compound sample is diluted in a volatile organic solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).

  • Data Acquisition:

    • Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process creates a positively charged molecular ion and various fragment ions.

    • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

    • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The peak with the highest m/z is often the molecular ion, and the fragmentation pattern provides a "fingerprint" of the molecule's structure.

References

A Comparative Guide to Inter-Laboratory Analysis of 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of 2-Heptanol, a volatile organic compound (VOC) relevant in various fields, including flavor and fragrance analysis, industrial solvent monitoring, and as a potential biomarker. Accurate and reproducible quantification is critical, and this document outlines the performance of three prevalent analytical techniques, supported by data from a simulated inter-laboratory study.

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on comparing Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (SPME-GC-MS).

Experimental Workflow Overview

The general workflow for the analysis of this compound in a given sample matrix involves several key stages, from sample receipt and preparation to data analysis and reporting. The process ensures that samples are handled consistently, minimizing potential contamination and analytical error.

G General Experimental Workflow for this compound Analysis cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis A Sample Receipt & Login B Sample Storage (-20°C or 4°C) A->B C Sample Preparation (Aliquoting, Internal Standard Spiking) B->C D Incubation & Volatiles Extraction (HS or SPME) C->D E GC Separation & Detection (FID or MS) D->E F Data Processing (Integration & Calibration) E->F G Data Review & Reporting F->G

Caption: General workflow for this compound analysis.

Performance Data from a Simulated Inter-Laboratory Study

To evaluate the methods, a hypothetical inter-laboratory study was designed. Five laboratories were provided with identical sets of spiked samples containing this compound at a concentration of 5 µg/mL. The laboratories analyzed the samples using their in-house validated methods. The results, summarized below, highlight the typical performance characteristics of each technique.

Parameter Method Lab A Lab B Lab C Lab D Lab E Average
Linearity (R²) HS-GC-FID0.9980.999---0.9985
HS-GC-MS--0.9990.999-0.9990
SPME-GC-MS----0.9970.9970
LOQ (µg/mL) HS-GC-FID0.50.4---0.45
HS-GC-MS--0.10.08-0.09
SPME-GC-MS----0.020.02
Precision (%RSD, n=6) HS-GC-FID4.5%4.1%---4.3%
HS-GC-MS--3.8%3.5%-3.65%
SPME-GC-MS----6.2%6.2%
Accuracy (Recovery %) HS-GC-FID98%103%---100.5%
HS-GC-MS--99%101%-100.0%
SPME-GC-MS----95%95.0%

LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Comparison of Analytical Methodologies

The choice between HS-GC-FID, HS-GC-MS, and SPME-GC-MS involves trade-offs in sensitivity, selectivity, cost, and complexity.

G Logical Comparison of Analytical Methods cluster_fid HS-GC-FID cluster_ms HS-GC-MS cluster_spme SPME-GC-MS center This compound Analysis fid_cost Lower Cost center->fid_cost ms_spec High Specificity (Mass Confirmation) center->ms_spec spme_sens Highest Sensitivity (Analyte Concentration) center->spme_sens fid_robust High Robustness fid_spec Lower Specificity (Co-elution Risk) ms_sens Good Sensitivity ms_cost Higher Cost spme_prec Lower Precision (Fiber Variability) spme_auto Solvent-free & Automatable

Caption: Logical comparison of analytical methods.

HS-GC-FID: This technique is robust, cost-effective, and provides excellent linearity and accuracy for quantification. However, its specificity is lower, relying solely on retention time for identification, which can be a limitation in complex matrices where co-elution may occur.

HS-GC-MS: By adding a mass spectrometer, this method provides definitive identification of this compound, significantly increasing specificity.[1] This is crucial for regulatory submissions or when analyzing samples with many potential interferences. The sensitivity is generally better than GC-FID.

SPME-GC-MS: Solid-Phase Microextraction is a solvent-free extraction technique that can concentrate volatiles from the headspace, leading to the highest sensitivity.[2] This makes it ideal for trace-level analysis. However, the precision can be slightly lower due to variability in fiber performance and matrix effects.[2][3]

Experimental Protocols

The following are representative protocols for the analysis of this compound. Laboratories should perform their own validation to ensure methods are fit for their intended purpose.

Headspace GC-MS (HS-GC-MS) Protocol

This method is suitable for the quantification and confirmation of this compound in liquid matrices.

  • Sample Preparation:

    • Pipette 1.0 mL of the sample into a 20 mL headspace vial.

    • Add 1.0 g of sodium chloride to facilitate the release of volatiles.

    • Spike 10 µL of an internal standard (e.g., 2-Octanol, 50 µg/mL in methanol).

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Headspace Autosampler Conditions:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Syringe/Loop Temperature: 90°C

    • Injection Volume: 1.0 mL of headspace gas

  • GC-MS Conditions:

    • GC Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 220°C (Split mode, 10:1)

    • Oven Program: 40°C (hold 5 min), ramp to 180°C at 10°C/min, hold 2 min.

    • MS Transfer Line: 230°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Scan (m/z 35-250) and/or Selected Ion Monitoring (SIM) for higher sensitivity.

    • Quantifier Ion: m/z 45; Qualifier Ions: m/z 59, 87.

SPME-GC-MS Protocol

This protocol is designed for high-sensitivity, trace-level analysis of this compound.

  • Sample Preparation:

    • Place 4.0 mL of the sample into a 10 mL vial.[4]

    • Add 1.5 g of sodium chloride.

    • Spike with internal standard.

    • Seal the vial.

  • SPME Autosampler Conditions:

    • SPME Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).[4]

    • Incubation Temperature: 60°C.[2]

    • Incubation Time: 15 minutes.

    • Extraction Time: 20 minutes with agitation.[2]

    • Desorption Temperature: 250°C.

    • Desorption Time: 5 minutes (in GC inlet).

  • GC-MS Conditions:

    • Identical to the HS-GC-MS method, but the GC inlet must be operated in splitless mode during desorption to maximize the transfer of analytes to the column.

References

Safety Operating Guide

Personal protective equipment for handling 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Heptanol

This guide provides immediate safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Immediate Safety Concerns

This compound is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and is harmful if it comes into contact with the skin.[1][2] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary line of defense against the hazards associated with this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are required.[3][4] A face shield may be necessary for splash hazards.[5]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Impervious gloves, such as Nitrile rubber (NBR), are recommended.[1]Prevents skin contact, which can be harmful and cause irritation.[1][2]
Body Protection A lab coat or protective work clothing is mandatory.[1][6]Protects skin from accidental splashes and contamination.[5]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor filter is required.[5]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[4]
Quantitative Glove Performance
Glove MaterialThicknessPenetration Time (minutes)
Nitrile rubber (NBR)0.4 mm480
Data sourced from a this compound Safety Data Sheet.[1]

Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[1][5]

  • PPE Inspection : Check all PPE for integrity before use, particularly gloves, to ensure there are no tears or punctures.[1]

  • Handling : Keep this compound away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and ground all equipment containing the material.[3][7] Avoid breathing vapors or mists.

  • After Handling : Wash hands and any exposed skin thoroughly with soap and water after work is complete.

  • Storage : Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5] Keep it separated from strong oxidizing agents and acids.[1][4]

Spill and Waste Disposal Plan
  • Small Spills : For minor spills, absorb the liquid with an inert material such as sand or vermiculite.[2][4][6] Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[7]

  • Large Spills : In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team.[2]

  • Waste Disposal : Dispose of this compound waste and contaminated materials through an approved waste disposal plant, following all local, regional, and national regulations.[1][2] Do not mix with other waste.

  • Container Disposal : Leave chemicals in their original containers for disposal. Handle uncleaned, empty containers as you would the product itself. If recycling is not possible, puncture the container to prevent reuse before disposal at an authorized landfill.[2]

  • Contaminated Clothing : Immediately remove any contaminated clothing. Wash contaminated clothing thoroughly before reuse.[2][3]

Logical Workflow for Safe Handling

The following diagram outlines the critical decision-making and action steps for the safe handling of this compound from risk assessment to final disposal.

G cluster_prep Preparation & Risk Assessment cluster_controls Implement Controls cluster_procedure Procedure Execution cluster_post Post-Procedure & Disposal start Begin Handling This compound assess Assess Risks: - Inhalation - Skin/Eye Contact - Fire/Explosion start->assess eng_controls Use Engineering Controls (Fume Hood / Ventilation) assess->eng_controls Inhalation Risk ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe Contact Risk safe_handling Apply Safe Handling Procedures (Grounding, No Ignition Sources) assess->safe_handling Fire Risk work Conduct Experiment eng_controls->work ppe->work safe_handling->work decon Decontaminate Work Area & Remove PPE work->decon disposal Dispose of Waste & Contaminated Materials per Protocol decon->disposal end_node Work Complete disposal->end_node

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.